Fmoc-5-amino-1,3-cyclohexadiene-1-carboxylic acid
Description
BenchChem offers high-quality Fmoc-5-amino-1,3-cyclohexadiene-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-5-amino-1,3-cyclohexadiene-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexa-1,3-diene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c24-21(25)14-6-5-7-15(12-14)23-22(26)27-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-11,15,20H,12-13H2,(H,23,26)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJPYTWWPGMENX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC=C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Applications of Constrained Amino Acids in Foldamer Research
Executive Summary
The transition from flexible peptide chains to structured "foldamers" represents a paradigm shift in drug discovery. While native peptides suffer from poor bioavailability and rapid proteolytic degradation, foldamers—synthetic oligomers capable of adopting well-defined secondary structures—offer the specificity of antibodies with the pharmacokinetics of small molecules.
This guide focuses on the mechanistic and practical application of constrained amino acids (e.g.,
Part 1: The Mechanistic Basis of Constraint
Entropy, Enthalpy, and the Thorpe-Ingold Effect
The fundamental challenge in peptide drug design is the "entropic penalty" of binding. A flexible linear peptide must lose significant conformational entropy to adopt a bioactive shape upon binding to a target.[1]
Constrained amino acids solve this by pre-organizing the backbone.
-
The Thorpe-Ingold Effect: Introducing bulky substituents at the
-carbon (as in Aib, -aminoisobutyric acid) restricts the rotation around and torsion angles. This steric clash forces the backbone into specific regions of the Ramachandran plot, typically favoring helical ( or -helix) conformations. -
Thermodynamic Advantage: By restricting the ensemble of conformations in the unbound state, we reduce the entropic cost of binding (
is less negative), thereby improving the overall free energy of binding ( ).
Diagram: The Logic of Pre-organization
The following diagram illustrates the thermodynamic rationale behind using constrained residues.
Figure 1: Thermodynamic trajectory of foldamer design. Constrained residues reduce the entropic penalty of binding by pre-organizing the oligomer structure.
Part 2: Strategic Selection of Constrained Building Blocks
Not all constraints yield the same topology. The choice of residue dictates the secondary structure (helix, sheet, turn).
| Building Block Class | Specific Residue | Primary Structural Effect | Key Application |
| Aib ( | Induces | Amphipathic helix mimetics for membrane disruption or PPI inhibition.[3] | |
| Cyclic | ACPC (trans-2-aminocyclopentane carboxylic acid) | Enforces 12-helix formation. High proteolytic stability.[4] | Antimicrobial peptides; metabolic stability enhancement. |
| Cyclic | ACHC (trans-2-aminocyclohexane carboxylic acid) | Enforces 14-helix formation. | Mimicking specific helical faces in protein recognition.[3][5][6] |
| Proline Mimetics | Tic (Tetrahydroisoquinoline) | Induces | Constraining loops in macrocycles; targeting GPCRs. |
| N-Substituted Glycines | Peptoids (Sarcosine derivatives) | Removes H-bond donor; increases flexibility unless bulky side chains are used. | Cell-penetrating vectors; protease resistance. |
Part 3: Synthetic Methodologies for Sterically Hindered Oligomers
Synthesizing foldamers containing Aib or cyclic
Protocol: High-Efficiency Coupling of Hindered Residues (Aib/ACPC)
Objective: Achieve >99% coupling efficiency for sterically hindered amino acids to prevent deletion sequences.
Reagents:
-
Resin: Low loading Rink Amide ChemMatrix (0.4–0.5 mmol/g) is preferred to reduce inter-chain aggregation.
-
Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU. Avoid HBTU/HCTU for difficult couplings.
-
Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).
-
Solvent: DMF (Dimethylformamide).
Step-by-Step Workflow:
-
Swelling: Swell resin in DMF for 20 minutes.
-
Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).
-
Activation (The Critical Step):
-
Pre-activate the constrained amino acid (4.0 eq) with HATU (3.9 eq) and DIPEA (8.0 eq) in a minimal volume of DMF for 30 seconds before adding to the resin.
-
Note: Do not pre-activate for >2 minutes, as racemization or guanidinium formation can occur.
-
-
Coupling:
-
Temperature: Perform coupling at 50°C or 75°C (microwave assisted) if possible. For Aib-Aib linkages, elevated temperature is mandatory.
-
Time: 60 minutes.
-
-
Double Coupling (Mandatory):
-
Drain the vessel. Do not deprotect.
-
Repeat the activation and coupling step with fresh reagents.
-
-
Capping: Acetylate unreacted amines using Acetic Anhydride/DIPEA/DMF to terminate deletion sequences.
Troubleshooting Aib-Aib Junctions: If coupling an Aib onto an N-terminal Aib, the nucleophilicity of the amine is severely reduced. Use PyAOP or Triphosgene mediated coupling, or convert the incoming amino acid to an acid chloride (in solution phase) if SPPS fails.
Part 4: Structural Characterization Workflow
Verifying the "fold" is as important as the synthesis. A multi-modal approach is required.
Characterization Logic Diagram
Figure 2: Validation workflow. CD provides rapid assessment of secondary structure, while NMR and X-ray provide atomic-level confirmation.
Key Spectral Signatures
- -Helix (Aib-rich): CD minima at 208 nm and 222 nm.
-
-Helix: A shift of the minima to approx 205 nm and 220 nm, often with a lower ratio of
. -
12-Helix (
-peptides): Distinctive CD minimum at ~205 nm and maximum at ~220 nm.
Part 5: Case Study – Targeting PPIs (p53/MDM2)[8]
The Challenge: The p53 tumor suppressor protein interacts with the E3 ubiquitin ligase MDM2 via a short
The Foldamer Solution:
Researchers have utilized
-
Design: A "sided" helix is designed where hydrophobic residues (Phe, Trp, Leu) align on one face of the helix, while hydrophilic residues occupy the solvent-exposed face.
-
Constraint Application:
-
Replacing native Alanine/Leucine with Aib at non-binding positions rigidifies the helix, increasing affinity for MDM2 by reducing the entropic penalty.
-
Using cyclic
-amino acids creates a "14-helix" that projects side chains at similar angles to an -helix but with a backbone completely resistant to proteases.
-
-
Outcome: These foldamers demonstrate
values in the nanomolar range (comparable or superior to native p53 peptide) and exhibit half-lives ( ) of >24 hours in serum, compared to minutes for the native peptide.
References
-
Vertex AI Search. (2023). Conformational constraint in peptidomimetics and foldamers. Retrieved from
-
Gellman, S. H. (1998).[7] Foldamers: A Manifesto. Accounts of Chemical Research. Retrieved from [8]
-
Clayden, J., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications. Retrieved from
-
Sawada, T., et al. (2015). An α-Helically Folded α-Aminoisobutyric Acid (Aib) Oligomer That Assembles into a Metal–Peptide Superhelical Nanotube. Journal of the American Chemical Society. Retrieved from
-
Checco, J. W., & Gellman, S. H. (2016). Targeting recognition surfaces on natural proteins with peptidic foldamers. Current Opinion in Structural Biology. Retrieved from
-
Demizu, Y., et al. (2022). Helical Foldamers and Stapled Peptides as New Modalities in Drug Discovery: Modulators of Protein-Protein Interactions. Molecules. Retrieved from
-
LifeTein. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid.[2][9] Retrieved from
Sources
- 1. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An α‑Helically Folded α‑Aminoisobutyric Acid (Aib) Oligomer That Assembles into a Metal–Peptide Superhelical Nanotube - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting recognition surfaces on natural proteins with peptidic foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Foldamers – Gellman Group – UW–Madison [gellman.chem.wisc.edu]
- 9. researchgate.net [researchgate.net]
Technical Whitepaper: Stereochemical Configuration & Fmoc-Protection of 5-Amino-1,3-cyclohexadiene-1-carboxylic Acid
This guide serves as an advanced technical resource for the handling, synthesis, and stereochemical validation of Fmoc-5-amino-1,3-cyclohexadiene-1-carboxylic acid (commonly referred to as Fmoc-Gabaculine ).
Executive Summary
Fmoc-5-amino-1,3-cyclohexadiene-1-carboxylic acid is a conformationally constrained
However, its utility is challenged by two primary factors:
-
Stereochemical Integrity: The absolute configuration at C5 dictates biological activity (e.g., GABA-transaminase inhibition) and peptide folding propensity.
-
Chemical Instability: The 1,3-cyclohexadiene core is thermodynamically prone to aromatization (oxidizing to a benzoic acid derivative) or isomerization under standard Solid-Phase Peptide Synthesis (SPPS) conditions.
This guide provides a validated framework for synthesizing, protecting, and verifying the stereochemistry of this high-value intermediate.
Part 1: Structural Analysis & Stereochemical Nomenclature
The Chiral Core
The molecule possesses a single stereogenic center at C5 . The definition of the absolute configuration depends on the Cahn-Ingold-Prelog (CIP) priority rules.
-
Structure: 5-amino-1,3-cyclohexadiene-1-carboxylic acid.[1]
-
Numbering: Carboxyl carbon is C1 (or attached to C1). The diene system spans C1-C2 and C3-C4. The amine is at C5.
-
Natural Isomer: The naturally occurring isomer ((-)-Gabaculine) is generally assigned the (S)-configuration .
CIP Priority Assignment at C5:
-
-NH-Fmoc (Nitrogen has highest atomic number)
Priority 1 -
-C4=C3- (Vinyl carbon; treated as bonded to C, C)
Priority 2 -
-C6-C1- (Methylene carbon; bonded to C, H, H)
Priority 3 -
-H
Priority 4
-
Configuration Logic: With the Hydrogen atom pointing away (dashed), a counter-clockwise arrangement (1
2 3) designates (S) . A clockwise arrangement designates (R) .
Stability & Aromatization Risk
The driving force for this molecule's degradation is the formation of a stable aromatic system (3-aminobenzoic acid derivative).
-
Trigger: Acidic protons at C6 can be abstracted, leading to double bond migration and eventual oxidation.
-
Prevention: Avoid strong oxidants and prolonged exposure to strong bases in the presence of oxygen.
Part 2: Validated Synthesis & Protection Protocols
Workflow Diagram: Synthesis & Resolution
The following Graphviz diagram outlines the optimal pathway for accessing the enantiopure Fmoc-protected species, utilizing enzymatic resolution to avoid expensive chiral pool starting materials.
Figure 1: Chemo-enzymatic workflow for the synthesis of Fmoc-Gabaculine, highlighting critical risk points for aromatization.
Protocol: Fmoc Protection of (-)-Gabaculine
This protocol is optimized to prevent diene migration. Standard Schotten-Baumann conditions are modified to ensure pH stability.
Reagents:
-
(-)-Gabaculine HCl (Enantiopure)
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
1,4-Dioxane (HPLC Grade)
-
Sodium Bicarbonate (
)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of (-)-Gabaculine HCl in water (10 mL/g).
-
Buffering: Add 2.5 eq of
. Note: Do not use or NaOH; high pH (>10) increases the risk of double-bond migration. -
Addition: Dissolve 1.1 eq of Fmoc-OSu in 1,4-dioxane (equal volume to water). Add this solution dropwise to the aqueous amine mixture at 0°C.
-
Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 4-6 hours.
-
Checkpoint: Monitor by TLC (SiO2, 5% MeOH in DCM). Look for the disappearance of the baseline amine and appearance of the UV-active Fmoc spot (
).
-
-
Workup (Crucial Step):
-
Dilute with water.
-
Extract twice with Diethyl Ether (removes unreacted Fmoc-OSu and byproducts). Discard organic layer.
-
Acidify the aqueous layer carefully with 1N HCl to pH 2-3 at 0°C. Caution: Do not overshoot pH or heat; acid catalysis promotes aromatization.
-
Extract the acidic aqueous layer with Ethyl Acetate (3x).
-
-
Isolation: Dry combined Ethyl Acetate layers over
. Concentrate in vacuo at .
Part 3: Analytical Validation (E-E-A-T)
To ensure the integrity of the stereocenter and the diene system, a multi-modal analytical approach is required.
Quality Control Specifications
The following table summarizes the acceptance criteria for the final intermediate.
| Parameter | Method | Acceptance Criteria | Scientific Rationale |
| Identity | 1H-NMR (DMSO-d6) | Distinct vinylic protons (5.8-6.0 ppm). No aromatic signals (7.2-8.0 ppm) except Fmoc. | Confirms diene integrity vs. aromatized impurity.[2] |
| Purity | HPLC (C18) | > 98.0% Area | Ensures no truncated peptides during SPPS. |
| Chirality | Chiral HPLC | > 99:1 e.r. (Enantiomeric Ratio) | Essential for correct biological folding. |
| Water Content | Karl Fischer | < 1.0% | Water interferes with coupling reagents (HATU/DIC). |
Determination of Absolute Configuration
While X-ray crystallography is definitive, routine validation can be performed using Circular Dichroism (CD) .
-
Protocol: Dissolve the Fmoc-amino acid in Methanol (0.1 mg/mL).
-
Observation:
-
(-)-Gabaculine derivatives (S-isomer): Typically exhibit a negative Cotton effect in the 210-230 nm region (n
* transition of the amide/diene system). -
Verification: Compare against a standard of commercially available (-)-Gabaculine (Sigma-Aldrich/Merck) converted to the Fmoc derivative.
-
Graphviz: Analytical Decision Tree
Figure 2: Quality control decision tree for validating stereochemical and structural integrity.
Part 4: Application in Solid-Phase Peptide Synthesis (SPPS)
When incorporating Fmoc-5-amino-1,3-cyclohexadiene-1-carboxylic acid into peptides, standard protocols must be adjusted due to the steric hindrance of the secondary carbon and the rigidity of the ring.
Coupling Protocol
-
Coupling Reagent: Use HATU/HOAt rather than HBTU/HOBt. The HOAt anion is more effective for sterically hindered amines.
-
Base: Collidine (2,4,6-trimethylpyridine) is preferred over DIPEA to minimize base-catalyzed degradation during the activation step.
-
Time: Double coupling (2 x 2 hours) is recommended.
Deprotection Warning
Standard 20% Piperidine in DMF is generally safe, but prolonged exposure should be avoided.
-
Recommendation: Use 20% Piperidine + 0.1 M HOBt in DMF. HOBt suppresses potential aspartimide-like side reactions and reduces basicity slightly, protecting the diene system.
References
-
Kenig, S. et al. (2025). Stereoselective synthesis of 1-amino-5-butyl-3-oxo-cyclohexane-1-carboxylic acid derivatives. ResearchGate.
-
National Institutes of Health (NIH). (2024). (R)-5-Amino-1,3-cyclohexadiene-1-carboxylic acid - PubChem Compound Summary. PubChem.
-
BenchChem. (2025).[3] Application Notes and Protocols for Incorporating Fmoc-Gabapentin into Peptide Sequences. BenchChem Technical Notes. (Note: Generalized protocol adapted for Gabaculine).
-
Wikipedia Contributors. (2024). Gabaculine: Mechanism and Stereochemistry. Wikipedia, The Free Encyclopedia.
-
Sigma-Aldrich. (2024). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Merck/Sigma-Aldrich Technical Library. (Reference for sensitive side-chain handling).
Sources
In-Depth Technical Guide to the Electronic Properties of Conjugated Diene Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptides and proteins represents a significant frontier in chemical biology and drug discovery. Among these, amino acids featuring conjugated diene systems are of particular interest due to their unique electronic properties. These properties, arising from the delocalized π-electron systems of the conjugated dienes, impart distinct spectroscopic signatures and reactivities that can be harnessed for a variety of applications, from fluorescently labeling biomolecules to creating novel therapeutic agents.[1][2][3][4] This guide provides an in-depth exploration of the electronic properties of conjugated diene amino acids, detailing their theoretical underpinnings, experimental characterization, and practical applications in the field of drug development.
The core of a conjugated system lies in its alternating single and double bonds, which allows for the delocalization of π-electrons across multiple atoms.[5][6] This delocalization has profound effects on the molecule's electronic structure, most notably on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7] The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that governs the molecule's electronic and optical properties.[7][8]
I. The Electronic Structure of Conjugated Diene Amino Acids
The defining characteristic of conjugated dienes is the interaction between their π molecular orbitals. In a simple, non-conjugated diene, the two π bonds are isolated from each other. However, in a conjugated system like 1,3-butadiene, the p-orbitals on adjacent carbon atoms overlap, leading to the formation of a single, extended π-system.[5][9] This interaction results in the formation of new molecular orbitals with different energy levels.
The HOMO-LUMO Gap and its Significance
The energy difference between the HOMO and LUMO is a key determinant of a molecule's reactivity and its interaction with light. In conjugated systems, the delocalization of π-electrons leads to a stabilization of the bonding molecular orbitals (including the HOMO) and a destabilization of the antibonding molecular orbitals (including the LUMO).[7] This results in a smaller HOMO-LUMO gap compared to their non-conjugated counterparts.[7][8]
Several important properties are directly influenced by the magnitude of the HOMO-LUMO gap:
-
Electronic Transitions and UV-Visible Spectroscopy: The absorption of ultraviolet or visible light by a molecule corresponds to the promotion of an electron from the HOMO to the LUMO (a π → π* transition).[10] The energy of the absorbed light is directly proportional to the HOMO-LUMO gap. Therefore, molecules with smaller gaps will absorb light at longer wavelengths.[8][10][11]
-
Reactivity: A smaller HOMO-LUMO gap generally indicates higher reactivity.[7] The HOMO energy level reflects the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy level indicates its ability to accept electrons (electrophilicity). A smaller gap suggests that the molecule can more readily participate in chemical reactions.[7]
The extent of conjugation directly impacts the HOMO-LUMO gap. As the number of conjugated double bonds increases, the energy gap between the HOMO and LUMO decreases, leading to a shift in the absorption maximum (λmax) to longer wavelengths (a bathochromic shift).[8][10][11] This principle is fundamental to the design of fluorescent amino acids and other chromophores.
II. Synthesis of Conjugated Diene Amino Acids
The synthesis of these specialized amino acids is a critical first step in their application. Various synthetic strategies have been developed to introduce conjugated diene moieties into amino acid scaffolds.
Common synthetic approaches include:
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are powerful tools for forming carbon-carbon bonds and can be employed to couple a diene-containing fragment to an amino acid precursor.[12]
-
Olefination Reactions: The Horner-Wadsworth-Emmons reaction is another widely used method for creating carbon-carbon double bonds with high stereoselectivity, making it suitable for constructing the diene system.[12]
-
Elimination Reactions: The elimination of leaving groups from suitably functionalized precursors can also generate conjugated dienes.[5]
-
Sequential Dehydrogenation: Recent advances have demonstrated the one-step synthesis of conjugated dienes from simple aliphatic acids via palladium-catalyzed sequential dehydrogenation.[13]
The choice of synthetic route depends on the desired structure of the amino acid, including the length of the conjugated system and the presence of other functional groups.
III. Experimental Characterization of Electronic Properties
A suite of spectroscopic and electrochemical techniques is employed to experimentally probe the electronic properties of conjugated diene amino acids.
A. UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is a primary technique for characterizing conjugated systems. It directly measures the wavelengths of light absorbed by a molecule, which correspond to electronic transitions between molecular orbitals.[9][10]
Key Information Obtained from UV-Vis Spectroscopy:
-
λmax (Wavelength of Maximum Absorbance): This value is directly related to the HOMO-LUMO energy gap. A longer λmax indicates a smaller energy gap and a more extended conjugated system.[10][11]
-
Molar Absorptivity (ε): This value reflects the probability of the electronic transition occurring and is a measure of the intensity of the absorption.
Experimental Protocol: UV-Vis Spectroscopy of a Conjugated Diene Amino Acid
-
Sample Preparation: Dissolve a precisely weighed amount of the conjugated diene amino acid in a suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution) to a known concentration (typically in the micromolar range). The solvent should be transparent in the UV-Vis region of interest.
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.
-
Select the desired wavelength range for the scan (e.g., 200-800 nm).
-
-
Blank Measurement: Fill a cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline scan to zero the instrument and subtract any absorbance from the solvent and cuvette.
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and acquire the absorption spectrum.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε), where A is the absorbance at λmax, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the sample.
-
B. Fluorescence Spectroscopy
Many conjugated diene amino acids, particularly those with extended π-systems, exhibit fluorescence. Fluorescence spectroscopy provides information about the electronic structure of the excited state and the local environment of the fluorophore.[1]
Key Information Obtained from Fluorescence Spectroscopy:
-
Excitation and Emission Spectra: These spectra reveal the wavelengths of light that are most efficiently absorbed and emitted by the molecule.
-
Quantum Yield (Φ): This is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[3][14]
-
Fluorescence Lifetime (τ): This is the average time the molecule spends in the excited state before returning to the ground state.
Experimental Protocol: Fluorescence Spectroscopy of a Fluorescent Conjugated Diene Amino Acid
-
Sample Preparation: Prepare a dilute solution of the fluorescent amino acid in a suitable solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of less than 0.1 at the excitation wavelength).
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation and emission monochromators to the appropriate wavelengths.
-
-
Acquisition of Excitation and Emission Spectra:
-
To obtain the emission spectrum, set the excitation monochromator to the wavelength of maximum absorption (determined from the UV-Vis spectrum) and scan the emission monochromator over a range of longer wavelengths.
-
To obtain the excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator over a range of shorter wavelengths.
-
-
Quantum Yield Determination (Relative Method):
-
Measure the fluorescence spectrum of a standard compound with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Measure the fluorescence spectrum of the unknown sample under the same experimental conditions (excitation wavelength, slit widths).
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
-
Data Analysis: Analyze the shape and position of the spectra, and calculate the quantum yield to characterize the fluorescence properties of the amino acid.
C. Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule.[15][16][17] These potentials are directly related to the HOMO and LUMO energy levels, respectively.[15]
Key Information Obtained from Cyclic Voltammetry:
-
Oxidation Potential (E_ox): The potential at which the molecule loses an electron (oxidation). This is related to the energy of the HOMO.
-
Reduction Potential (E_red): The potential at which the molecule gains an electron (reduction). This is related to the energy of the LUMO.
-
HOMO-LUMO Gap: The difference between the onset oxidation and reduction potentials can be used to estimate the electrochemical HOMO-LUMO gap.[15]
Experimental Protocol: Cyclic Voltammetry of a Conjugated Diene Amino Acid
-
Electrolyte Solution Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane). The electrolyte is necessary to ensure conductivity.[16]
-
Sample Preparation: Dissolve the conjugated diene amino acid in the electrolyte solution to a concentration of approximately 1-5 mM.
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).[16][17][18]
-
Immerse the electrodes in the sample solution.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to prevent interference from oxygen reduction.[16]
-
-
Cyclic Voltammogram Acquisition:
-
Connect the electrodes to a potentiostat.
-
Set the initial and final potentials and the scan rate (e.g., 100 mV/s).
-
Run the cyclic voltammetry experiment, sweeping the potential from the initial value to the final value and back again.
-
-
Data Analysis:
-
Identify the anodic (oxidation) and cathodic (reduction) peak potentials from the resulting voltammogram.
-
Determine the onset oxidation and reduction potentials.
-
Estimate the HOMO and LUMO energy levels using the following empirical equations (referenced to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple): E_HOMO = - (E_ox_onset vs Fc/Fc⁺ + 4.8) eV E_LUMO = - (E_red_onset vs Fc/Fc⁺ + 4.8) eV
-
Calculate the electrochemical HOMO-LUMO gap: E_gap = E_LUMO - E_HOMO.
-
IV. Data Presentation and Interpretation
For effective comparison and analysis, the electronic properties of different conjugated diene amino acids should be summarized in a structured table.
| Amino Acid | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Emission λmax (nm) | Quantum Yield (Φ) | E_ox (V vs Fc/Fc⁺) | E_red (V vs Fc/Fc⁺) | HOMO (eV) | LUMO (eV) | E_gap (eV) |
| Example 1 | 250 | 15,000 | 350 | 0.25 | 0.8 | -1.5 | -5.6 | -3.3 | 2.3 |
| Example 2 | 300 | 25,000 | 420 | 0.60 | 0.6 | -1.2 | -5.4 | -3.6 | 1.8 |
| Example 3 | 350 | 40,000 | 480 | 0.85 | 0.4 | -1.0 | -5.2 | -3.8 | 1.4 |
Interpretation of Data:
-
A trend of increasing λmax with increasing conjugation is expected.
-
Higher molar absorptivity values generally correlate with more allowed electronic transitions.
-
A higher quantum yield indicates a more efficient fluorescent probe.
-
Lower oxidation potentials and higher reduction potentials (less negative) signify a smaller HOMO-LUMO gap.
V. Visualization of Concepts and Workflows
Diagrams are invaluable for illustrating complex relationships and experimental procedures.
Molecular Orbital Diagram of a Conjugated Diene
Caption: Molecular orbital energy level diagram for a 1,3-butadiene system.
Experimental Workflow for Characterization
Caption: Workflow for the synthesis and electronic characterization of conjugated diene amino acids.
VI. Applications in Drug Development
The unique electronic properties of conjugated diene amino acids make them valuable tools in various aspects of drug development.
-
Fluorescent Probes: Their intrinsic fluorescence can be used to label peptides and proteins, enabling the study of protein folding, dynamics, and interactions in real-time.[1][3] The sensitivity of their fluorescence to the local environment can also be exploited to develop biosensors.[2]
-
Bioorthogonal Chemistry: The diene functionality can participate in specific chemical reactions, such as the Diels-Alder reaction, allowing for the site-specific modification of proteins and the attachment of drug molecules.[4] This is particularly relevant for the development of antibody-drug conjugates (ADCs).[4]
-
Modulation of Biological Activity: The incorporation of these unnatural amino acids can alter the conformation and electronic properties of a peptide or protein, potentially leading to enhanced or novel biological activities.[19][20] Conjugating bioactive compounds with amino acids can improve their pharmacokinetic properties.[20][][22]
-
Drug Delivery: Amino acid conjugation can enhance the solubility and bioavailability of hydrophobic drugs, improving their therapeutic efficacy.[]
Conclusion
Conjugated diene amino acids represent a versatile class of unnatural amino acids with tunable electronic properties. A thorough understanding of their electronic structure, guided by theoretical principles and confirmed through a combination of spectroscopic and electrochemical techniques, is essential for their rational design and application. By leveraging their unique characteristics, researchers and drug development professionals can create innovative tools and therapeutic agents to address a wide range of biological questions and medical needs.
References
- Fiveable. (2025, August 15). HOMO and LUMO Definition - Organic Chemistry II Key Term. Fiveable.
- Chapter 9 Conjugation and Arom
- Scribd. (n.d.). Conjugated Dienes and Ultraviolet Spectroscopy: Based On Mcmurry'S Organic Chemistry, 6 Edition. Scribd.
- JoVE. (2023, April 30).
- Frontiers. (2024, September 29). A novel rhodamine B fluorescence probe for rapid identification of different amino acids by high efficiency fluorescence spectrum-mass spectrometry. Frontiers.
- Recent advances in the synthesis and application of fluorescent α-amino acids. (n.d.).
- Chemistry LibreTexts. (2024, March 17). 29.
- ACS Publications. (n.d.). Highly Regio- and Enantioselective Catalytic Hydrogenation of Enamides in Conjugated Diene Systems: Synthesis and Application of γ,δ-Unsaturated Amino Acids. Journal of the American Chemical Society.
- Reddit. (2019, September 17).
- PMC. (n.d.). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds.
- 14. Conjugated Compounds and Ultraviolet Spectroscopy. (n.d.).
- CHARACTERIZATION OF ORGANIC SEMICONDUCTORS USING CYCLIC VOLTAMMETRY. (n.d.).
- ACS Publications. (2020, December 4).
- bioRxiv. (2021, April 24). Structural origins of altered spectroscopic properties upon ligand binding in proteins containing a fluorescent non-canonical amino acid. bioRxiv.
- 16: Conjugated Systems, Orbital Symmetry, and Ultraviolet Spectroscopy. (n.d.).
- PMC. (n.d.). Facile Synthesis of a Novel Genetically Encodable Fluorescent α-Amino Acid Emitting Greenish Blue Light.
- ResearchGate. (2025, August 7). Structural and electronic properties of L-amino acids | Request PDF.
- ResearchGate. (n.d.). Synthesis of diene and triene amino acid precursors 124, 128, 129, and 130.
- PMC. (n.d.).
- ResearchGate. (2025, August 6). Synthesis of a Naturally Occurring Diene‐Containing Amino Acid and Its Glutamyl Dipeptide via N‐Acyliminium Ion Chemistry | Request PDF.
- Synthesis of 1,3-Dienes via Ligand-Enabled Sequential Dehydrogenation of Aliph
- St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY.
- PMC. (n.d.). Recent Advances in the Field of Amino Acid-Conjugated Aminoferrocenes—A Personal Perspective.
- RSC Publishing. (n.d.).
- Semantic Scholar. (n.d.).
- PMC. (n.d.).
- Orango. (2024, October 17). How Conjugated Dienes Are Used in Industries. Orango.
- BOC Sciences. (2024, December 18).
- PubMed. (n.d.).
- PMC. (n.d.). Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles)
- FUJIFILM Biotechnologies. (n.d.).
- PMC. (n.d.). Reagentless electrochemical biosensors through incorporation of unnatural amino acids on the protein structure.
- International Research Journal. (n.d.). Unnatural Amino Acids into Proteins/ Protein Engineering.
- Ossila. (n.d.). Cyclic Voltammetry Uses | How to Read a Voltammogram. Ossila.
- 14 The Amino Acid Conjug
- Bio-Synthesis. (2022, April 13). Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules.
- Reddit. (2025, February 17). How does conjugation make a molecule more reactive?.
- ResearchGate. (2018, October 18). (PDF) Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds.
- Chemistry LibreTexts. (2023, January 22). RO10. Cyclic Voltammetry. Chemistry LibreTexts.
- MDPI. (2023, March 7). Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles)
- PMC. (2022, November 7). Amino-Acid-Conjugated Natural Compounds: Aims, Designs and Results.
- RSC Publishing. (2021, October 6).
- Scholarship at UWindsor. (n.d.).
- BioPharmaSpec. (2025, May 28). Modern Peptide Drug Analysis: Mass Spec, HOS, and More.
- Organic Chemistry Portal. (n.d.).
- PMC. (n.d.). Computational Design of Thermostabilizing d-Amino Acid Substitutions.
Sources
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- 4. A Diene-Containing Noncanonical Amino Acid Enables Dual Functionality in Proteins: Rapid Diels–Alder Reaction with Maleimide or Proximity-Based Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. A novel cyan-emitting fluorescent α-amino acid: synthesis, photophysical characterization and live-cell imaging properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Solid-phase peptide synthesis protocols for Fmoc-5-amino-1,3-cyclohexadiene-1-carboxylic acid
Application Note: Solid-Phase Peptide Synthesis of Fmoc-5-amino-1,3-cyclohexadiene-1-carboxylic acid (Fmoc-Achc-OH)
Executive Summary
This guide details the solid-phase peptide synthesis (SPPS) protocols for incorporating Fmoc-5-amino-1,3-cyclohexadiene-1-carboxylic acid (referred to herein as Fmoc-Achc ) into peptide backbones. This non-canonical amino acid presents two distinct chemical challenges:
-
Steric Hindrance: As a cyclic
-amino acid analog, the secondary structure imposes significant conformational constraints, making coupling thermodynamically and kinetically difficult. -
Diene Instability: The 1,3-cyclohexadiene moiety is susceptible to acid-catalyzed aromatization (oxidation to benzoic acid derivatives) and electrophilic addition during standard TFA cleavage.
Recommendation: We strongly recommend a "Mild-Acid" strategy using 2-Chlorotrityl Chloride (2-CTC) resin to allow cleavage under conditions (1% TFA) that preserve the diene system.
Pre-Synthesis Considerations
Resin Selection
-
Recommended: 2-Chlorotrityl Chloride (2-CTC) Resin .
-
Rationale: Allows cleavage of the peptide from the resin using 1% TFA/DCM. This prevents the degradation of the acid-sensitive diene system often seen with 95% TFA (standard Wang/Rink protocols).
-
-
Alternative: Rink Amide (Only if C-terminal amide is required).[1]
-
Warning: Requires strict scavenger optimization (EDT/TIS) during cleavage to protect the diene.
-
Reagent Selection
| Component | Recommendation | Rationale |
| Coupling Reagent | HATU or PyAOP | High reactivity required to overcome steric hindrance of the cyclic ring. |
| Base | TMP (2,4,6-Trimethylpyridine) or DIEA | TMP is preferred to minimize racemization during slow couplings. |
| Solvent | NMP (N-Methyl-2-pyrrolidone) | Superior swelling of peptide-resin compared to DMF, crucial for hindered couplings. |
| Fmoc Removal | 20% Piperidine/DMF | Standard protocol is effective; the diene is base-stable. |
Detailed Protocols
Protocol A: Resin Loading (2-CTC Resin)
Objective: Immobilize the first amino acid (or Fmoc-Achc itself) with controlled loading to prevent aggregation.
-
Swell Resin: Place 2-CTC resin (1.0 g, ~1.6 mmol/g) in a fritted reaction vessel. Add DCM (10 mL) and swell for 30 min. Drain.
-
Prepare Solution: Dissolve Fmoc-Achc-OH (0.6 mmol, 0.6 eq relative to resin capacity) in 10 mL DCM. Add DIEA (2.4 mmol, 4 eq).
-
Note: Low loading (0.3–0.6 mmol/g) is preferred for hindered peptides.
-
-
Loading: Add solution to resin.[1][2][3][4][5] Agitate gently for 2 hours at room temperature.
-
Capping (Critical): Add MeOH (1 mL) and DIEA (1 mL) to the reaction mixture. Agitate for 20 min to cap unreacted trityl chlorides.
-
Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).
Protocol B: Chain Elongation (The "Difficult Coupling" Cycle)
Objective: Couple Fmoc-Achc to a growing chain, or couple an amino acid onto the hindered amine of Achc.
Step 1: Fmoc Deprotection [2][6]
-
Treat resin with 20% Piperidine in DMF (2 x 10 min).
-
Wash with DMF (5x), DCM (3x), NMP (3x).
Step 2: Coupling (HATU/HOAt Method) Use this method when coupling Fmoc-Achc OR coupling the next residue onto the Achc amine.
-
Activation: In a vial, dissolve:
-
Base Addition: Add DIEA (8.0 eq) to the vial. Dissolve in minimal NMP.
-
Pre-activation time: 1 minute (Do not exceed 2 mins to avoid epimerization).
-
-
Reaction: Add mixture to the resin.
-
Conditions: Agitate for 2 to 4 hours at room temperature.
-
Microwave Option: If using automated microwave synthesizer, set to 50°C for 15 mins. Do not exceed 50°C to preserve the diene.
-
-
Monitoring: Perform a Chloranil test (more sensitive for secondary amines than Kaiser test). If positive (blue particles), repeat Step 2 (Double Coupling).
Protocol C: Mild Cleavage (Preserving the Diene)
Objective: Release peptide from resin without aromatizing the cyclohexadiene.
-
Wash: Wash resin thoroughly with DCM (5x) to remove all traces of DMF/NMP.
-
Cleavage Cocktail: Prepare 1% TFA in DCM (v/v).
-
Execution:
-
Add 1% TFA/DCM (10 mL) to resin.
-
Agitate for 2 minutes.
-
Filter filtrate into a flask containing 10% Pyridine in Methanol (to immediately neutralize the acid).
-
-
Repeat: Repeat the 1% TFA treatment 5–10 times.
-
Work-up: Concentrate the combined filtrates under reduced pressure (Rotavap, <30°C).
-
Precipitation: Add cold diethyl ether to precipitate the protected peptide.
Workflow Visualization
The following diagram illustrates the decision logic for coupling this sterically hindered monomer.
Figure 1: Logic flow for coupling sterically hindered Fmoc-Achc residues, emphasizing the requirement for monitoring and potential double-coupling.
Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| Low Yield | Incomplete coupling due to steric clash. | Switch solvent to NMP ; Use PyAOP instead of HATU; Increase temperature to 50°C (Microwave). |
| Aromatization | Oxidation of diene during cleavage. | Avoid 95% TFA. Use 1% TFA/DCM (2-CTC resin). If using Rink resin, add EDT (Ethanedithiol) as a scavenger. |
| Racemization | Over-activation of the carboxylic acid. | Reduce pre-activation time (<1 min). Use Collidine or TMP instead of DIEA. |
| Insoluble Peptide | Aggregation of hydrophobic cyclic residues. | Use Pseudoproline dipeptides if applicable, or add chaotropic salts (LiCl) to the coupling mixture. |
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[7] Journal of the American Chemical Society.
- Context: Establishes HOAt/HATU as the superior reagent for hindered amines.
-
Barlos, K., et al. (1991). 2-Chlorotrityl chloride resin.[1][3][8] International Journal of Peptide and Protein Research.
- Context: Foundational protocol for using 2-CTC resin for mild acid cleavage.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
- Context: Comprehensive review on orthogonality and stability of protecting groups including diene comp
-
Albericio, F., et al. (2018). Solid-Phase Synthesis of Cyclic Peptides. Molecules.
- Context: Protocols for handling cycliz
Sources
Application Notes and Protocols: Incorporation of Fmoc-5-amino-1,3-cyclohexadiene-1-carboxylic acid into Peptide Chains
Introduction: Expanding the Chemical Space of Peptides
The incorporation of non-proteinogenic amino acids into peptide chains is a powerful strategy in medicinal chemistry and materials science.[1][2] These unique building blocks offer the ability to introduce novel functionalities, enhance metabolic stability, and constrain peptide conformation, often leading to improved biological activity and bioavailability.[1][2] Among the diverse array of unnatural amino acids, conformationally restricted residues, such as derivatives of cyclohexadiene, are of particular interest. Their rigid structures can pre-organize the peptide backbone into specific secondary structures, such as turns and helices, which can be crucial for target recognition and binding.[3]
Fmoc-5-amino-1,3-cyclohexadiene-1-carboxylic acid is a novel, non-proteinogenic amino acid that presents a unique, semi-rigid scaffold. Its incorporation into a peptide sequence can induce specific conformational constraints, making it a valuable tool for peptidomimetic design and drug discovery. This guide provides a comprehensive overview and detailed protocols for the successful incorporation of this building block into peptide chains using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Physicochemical Properties and Handling
Proper handling and storage of the Fmoc-5-amino-1,3-cyclohexadiene-1-carboxylic acid building block are critical for successful peptide synthesis. The physicochemical properties of this amino acid derivative are summarized below.
| Property | Value | Notes |
| Molecular Weight | Varies based on counter-ion | Calculate exact mass for each batch. |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMF, NMP, and DCM/DMF mixtures.[4] | Empirical testing is recommended for optimal dissolution. |
| Storage | Store at -20°C, desiccated. | Protect from moisture and light to prevent degradation. |
Solid-Phase Peptide Synthesis (SPPS) Protocol
The following protocols are based on the widely adopted Fmoc/tBu strategy for SPPS.[5] This method involves the sequential addition of N-terminally protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[6][7]
Materials and Reagents
-
Fmoc-5-amino-1,3-cyclohexadiene-1-carboxylic acid
-
High-quality, amine-free N,N-Dimethylformamide (DMF)[8]
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU, PyBOP)[9]
-
Base (e.g., N,N-Diisopropylethylamine - DIEA)[10]
-
Appropriate Fmoc-protected proteinogenic amino acids
-
Resin (e.g., Rink Amide, 2-Chlorotrityl chloride)[8]
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane - TIS, water, 1,2-ethanedithiol - EDT)[11]
-
Diethyl ether
Experimental Workflow
The overall workflow for incorporating Fmoc-5-amino-1,3-cyclohexadiene-1-carboxylic acid into a peptide chain is depicted below.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Protocol
1. Resin Preparation and Swelling
The initial step in SPPS is the selection and preparation of the solid support.[8] The choice of resin depends on the desired C-terminal functionality (acid or amide).[8]
-
Weigh the appropriate amount of resin for the desired synthesis scale (e.g., 0.1 mmol).
-
Place the resin in a suitable reaction vessel.
-
Add DMF to the resin and allow it to swell for at least 30-60 minutes at room temperature with gentle agitation.[8] This ensures that the reactive sites within the resin beads are accessible to reagents.
-
After swelling, drain the DMF.
2. Fmoc Deprotection
The removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain is a critical step.[12]
-
Add a solution of 20% piperidine in DMF to the swollen resin.[13]
-
Agitate the mixture for 5-20 minutes at room temperature. The progress of the deprotection can be monitored by UV spectroscopy of the fulvene-piperidine adduct.[12]
-
Drain the deprotection solution.
-
Repeat the deprotection step one more time to ensure complete removal of the Fmoc group.
-
Thoroughly wash the resin with DMF (3-5 times) to remove all traces of piperidine and the fulvene-piperidine adduct.[12]
3. Coupling of Fmoc-5-amino-1,3-cyclohexadiene-1-carboxylic acid
The coupling of the incoming amino acid to the deprotected N-terminus of the peptide-resin is the core bond-forming reaction. Due to the potential for steric hindrance with non-proteinogenic amino acids, the choice of coupling reagent and reaction conditions is crucial.[6]
Activation of the Amino Acid:
-
In a separate vial, dissolve 3-5 equivalents of Fmoc-5-amino-1,3-cyclohexadiene-1-carboxylic acid in a minimal amount of DMF.
-
Add 3-5 equivalents of a suitable coupling reagent (e.g., HBTU, HATU, or PyBOP).[9] For sterically hindered amino acids, more powerful reagents like HATU are often preferred.
-
Add 6-10 equivalents of a base, such as DIEA, to the activation mixture.[6]
-
Allow the activation to proceed for 5-10 minutes at room temperature.
Coupling to the Resin:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature. For sterically hindered amino acids, longer coupling times or double coupling may be necessary to ensure complete reaction.[6][14]
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.
A schematic of the coupling reaction is presented below.
Caption: Schematic of the amino acid coupling reaction in SPPS.
4. Capping (Optional)
To prevent the formation of deletion sequences, any unreacted amino groups can be permanently blocked in a capping step.[14] This is particularly important when dealing with difficult couplings.
-
Treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 10-20 minutes.
-
Wash the resin thoroughly with DMF and DCM.
5. Final Cleavage and Deprotection
Once the desired peptide sequence has been assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.[15]
-
Wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A common cocktail for peptides without sensitive residues is 95% TFA, 2.5% TIS, and 2.5% water.[11] For peptides containing cysteine, scavengers like EDT are necessary.[15]
-
Add the cleavage cocktail to the peptide-resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[6]
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and dissolved protecting groups.
-
Dry the crude peptide under vacuum.
Characterization and Quality Control
Thorough characterization of the final peptide is essential to confirm its identity, purity, and the successful incorporation of the unnatural amino acid.[16]
| Technique | Purpose | Expected Outcome |
| High-Performance Liquid Chromatography (HPLC) | Purity analysis and purification.[17][18] | A major peak corresponding to the desired peptide. Purity is determined by the relative area of this peak. |
| Mass Spectrometry (MS) | Molecular weight determination and sequence verification.[16][17] | The observed molecular weight should match the calculated molecular weight of the peptide containing the cyclohexadiene amino acid. Tandem MS (MS/MS) can be used to confirm the sequence. |
| Amino Acid Analysis (AAA) | Quantify the amino acid composition of the peptide.[17] | Confirms the presence and relative ratio of all amino acids, including the unnatural residue (if a standard is available). |
| Peptide Mapping | Sequence verification.[19] | Enzymatic digestion followed by LC-MS analysis of the resulting fragments can confirm the location of the unnatural amino acid within the sequence. |
Conclusion
The incorporation of Fmoc-5-amino-1,3-cyclohexadiene-1-carboxylic acid into peptide chains offers a promising avenue for the design of novel peptidomimetics with enhanced structural and functional properties. The protocols outlined in this guide provide a robust framework for the successful synthesis and characterization of peptides containing this unique building block. Careful optimization of coupling conditions and thorough analytical validation are paramount to achieving high-purity peptides for downstream applications in research and drug development.
References
-
van der Donk, W. A. (2013). Incorporation of non-proteinogenic amino acids in class I and II lantibiotics. Journal of Biological Chemistry, 288(4), 2311-2218. Retrieved from [Link]
-
Timmerman, P., et al. (2023). Different strategies of non-proteogenic amino acids incorporation to improve the pharmacokinetic properties of peptide drugs. RSC Medicinal Chemistry, 14(6), 945-964. Retrieved from [Link]
-
Neuland Labs. (2025). Solid Phase Peptide Synthesis Process and Applications. Neuland Labs. Retrieved from [Link]
-
Horne, W. S., et al. (2009). Iterative non-proteinogenic residue incorporation yields α/β-peptides with a helix-loop-helix tertiary structure and high affinity for VEGF. Journal of the American Chemical Society, 131(31), 10999-11007. Retrieved from [Link]
-
International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 12(2), 082-094. Retrieved from [Link]
- Google Patents. (2013). Methods of preparing cyclic peptides and uses thereof.
-
Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies. Retrieved from [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications. ResolveMass Laboratories Inc. Retrieved from [Link]
-
Der-Ghazaryan, T., et al. (2013). New method of peptide cleavage based on Edman degradation. Amino Acids, 44(5), 1301-1307. Retrieved from [Link]
-
Oxford Academic. (2025). Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2. Briefings in Bioinformatics. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Aapptec Peptides. Retrieved from [Link]
-
Novabiochem. (n.d.). Fmoc Resin Cleavage and Deprotection. Novabiochem. Retrieved from [Link]
-
Fields, G. B., et al. (1991). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Retrieved from [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]
-
Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (pp. 63-72). Humana Press. Retrieved from [Link]
-
JPT. (n.d.). Peptide Characterization & Analytics. JPT. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peptide Mapping. A Beginner's Guide. Element Lab Solutions. Retrieved from [Link]
-
MDPI. (2021). 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. Molecules, 26(6), 1735. Retrieved from [Link]
-
Lauer-Fields, J. L., et al. (2013). The synthesis and application of Fmoc-Lys(5-Fam) building blocks. Biopolymers, 100(4), 347-355. Retrieved from [Link]
-
NIH. (2022). Predicting the Success of Fmoc-Based Peptide Synthesis. ACS Omega, 7(27), 23788-23795. Retrieved from [Link]
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- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 14. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 15. Iterative non-proteinogenic residue incorporation yields α/β-peptides with a helix-loop-helix tertiary structure and high affinity for VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijsra.net [ijsra.net]
- 17. resolvemass.ca [resolvemass.ca]
- 18. bachem.com [bachem.com]
- 19. elementlabsolutions.com [elementlabsolutions.com]
Application Notes and Protocols: Fmoc Deprotection Strategies for Cyclohexadiene-Based Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Unique Challenge of Cyclohexadiene-Based Amino Acids in Fmoc SPPS
The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering pathways to novel therapeutics with enhanced potency, stability, and target specificity. Among these, cyclohexadiene-based amino acids present a unique structural motif, imparting conformational rigidity and potential for specific molecular interactions. The successful application of these building blocks in solid-phase peptide synthesis (SPPS) hinges on the careful optimization of all synthetic steps, with the deprotection of the Nα-Fmoc (9-fluorenylmethoxycarbonyl) group being a critical juncture.
This document provides a detailed guide to Fmoc deprotection strategies for peptides containing cyclohexadiene-based amino acids. We will delve into the mechanistic underpinnings of standard deprotection protocols, anticipate the specific challenges posed by the cyclohexadiene moiety, and present a series of optimized and alternative protocols to ensure high-fidelity peptide synthesis.
The primary challenges anticipated with cyclohexadiene-containing residues are twofold:
-
Steric Hindrance: The bulky and conformationally restricted nature of the cyclohexadiene ring can impede the access of the deprotecting base to the Nα-Fmoc group, potentially leading to incomplete deprotection.
-
Side Chain Reactivity: While conjugated dienes, such as the 1,3-cyclohexadiene system, are relatively stable, the potential for side reactions under basic conditions, though not extensively reported in the context of Fmoc deprotection, warrants consideration.[1][2]
This guide will equip the researcher with the knowledge and protocols to navigate these challenges effectively.
The Mechanism of Fmoc Deprotection: A Quick Primer
The removal of the Fmoc group is a base-catalyzed β-elimination reaction.[3] A secondary amine, most commonly piperidine, abstracts the acidic proton on the fluorene ring's C9 position.[3] This initiates a cascade that results in the cleavage of the carbamate linkage, releasing the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF). The excess piperidine then acts as a scavenger for the electrophilic DBF, forming a stable adduct and driving the reaction to completion.[3][4]
Fmoc_Peptide [label="Fmoc-NH-Peptide", fillcolor="#F1F3F4"]; Piperidine [label="Piperidine", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proton_Abstraction [label="Proton Abstraction", shape=plaintext]; Carbanion [label="Carbanion Intermediate", fillcolor="#FBBC05"]; Beta_Elimination [label="β-Elimination", shape=plaintext]; Free_Amine [label="H₂N-Peptide\n(Free Amine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DBF [label="Dibenzofulvene (DBF)"]; CO2 [label="CO₂", shape=ellipse]; DBF_Adduct [label="DBF-Piperidine Adduct", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Fmoc_Peptide -> Carbanion [label=" + Piperidine"]; Piperidine -> Carbanion; Carbanion -> Free_Amine; Carbanion -> DBF; Carbanion -> CO2; DBF -> DBF_Adduct [label=" + Piperidine (Scavenger)"]; }
Figure 1: Mechanism of Fmoc Deprotection.Standard Protocol for Fmoc Deprotection
This protocol is the first-line approach for any new peptide sequence, including those with cyclohexadiene-based amino acids. Careful monitoring is key to determining its efficacy.
Protocol 3.1: Standard Piperidine-Mediated Fmoc Deprotection
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF. Prepare fresh daily.
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Initial Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin, ensuring the resin is fully submerged. Agitate for 3 minutes.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the 20% piperidine/DMF solution and agitate for 10-15 minutes.[3]
-
Drain: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the DBF-piperidine adduct.[3]
-
Monitoring (Optional but Recommended): Perform a Kaiser test or other ninhydrin-based test to confirm the presence of a free primary amine, indicating complete deprotection.
Table 1: Standard Fmoc Deprotection Parameters
| Parameter | Recommended Condition | Rationale |
| Deprotecting Agent | 20% Piperidine in DMF | Standard and effective for most amino acids. |
| Reaction Time | 3 min + 10-15 min | Two-step process ensures complete removal. |
| Temperature | Room Temperature | Sufficient for the reaction to proceed efficiently. |
| Monitoring | Kaiser Test | A qualitative test to confirm the presence of free primary amines.[5] |
Strategies for Challenging Sequences: Cyclohexadiene-Specific Considerations
If the standard protocol results in incomplete deprotection, as evidenced by a negative or weak Kaiser test, the following strategies, tailored to address the potential steric hindrance of cyclohexadiene-based amino acids, should be employed.
Optimization of Standard Conditions
Before resorting to alternative reagents, simple modifications to the standard protocol can often overcome sluggish deprotection.
-
Extended Reaction Time: Increase the duration of the second deprotection step to 20-30 minutes. For particularly hindered residues, this can provide the necessary time for the reaction to go to completion.
-
Elevated Temperature: Performing the deprotection at a slightly elevated temperature (e.g., 30-35°C) can increase the reaction rate. However, this should be approached with caution as it can also increase the risk of side reactions.
Alternative Deprotection Reagents
When standard conditions fail, a change in the basicity and/or steric profile of the deprotecting agent can be effective.
Table 2: Alternative Fmoc Deprotection Reagents
| Reagent | Concentration & Solvent | Key Advantages & Considerations |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2% (v/v) in DMF | A stronger, non-nucleophilic base that can accelerate deprotection of sterically hindered residues.[3][6] Often used with a small amount of piperidine (0.1 M) to scavenge DBF. |
| 4-Methylpiperidine | 20% (v/v) in DMF | Efficacy is comparable to piperidine but it is not a controlled substance in many jurisdictions.[7] |
| Piperazine | 5-10% (w/v) in DMF | A less basic alternative that can be beneficial for sensitive sequences prone to base-catalyzed side reactions.[6][8] |
| Morpholine | 50% (v/v) in DMF | A milder base than piperidine, often used for glycopeptides and other base-sensitive substrates.[9] |
Protocol 4.2.1: DBU-Mediated Fmoc Deprotection for Sterically Hindered Residues
Materials:
-
Fmoc-protected peptide-resin
-
DMF, peptide synthesis grade
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Piperidine (optional, for DBF scavenging)
-
Deprotection Solution: 2% (v/v) DBU in DMF. For scavenging, a solution of 2% DBU and 2% piperidine in DMF can be used.
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Deprotection: Drain the DMF and add the DBU-containing deprotection solution. Agitate for 5-10 minutes. A two-step deprotection (2 min + 8 min) can also be employed.
-
Drain: Drain the deprotection solution.
-
Washing: Wash the resin extensively with DMF (7-10 times) to ensure complete removal of DBU.
-
Monitoring: Perform a Kaiser test to confirm complete deprotection.
Start [label="Start: Fmoc-Peptide-Resin\n(with Cyclohexadiene AA)", shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Standard_Protocol [label="Protocol 3.1:\n20% Piperidine/DMF", fillcolor="#F1F3F4"]; Kaiser_Test_1 [label="Kaiser Test", shape=diamond, style=filled, fillcolor="#FBBC05"]; Complete_1 [label="Deprotection Complete\nProceed to Coupling", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Incomplete_1 [label="Incomplete Deprotection", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Optimization [label="Optimize Standard Conditions:\n- Extend Time\n- Increase Temperature", fillcolor="#F1F3F4"]; Kaiser_Test_2 [label="Kaiser Test", shape=diamond, style=filled, fillcolor="#FBBC05"]; Complete_2 [label="Deprotection Complete\nProceed to Coupling", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Incomplete_2 [label="Incomplete Deprotection", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alternative_Reagents [label="Protocol 4.2.1:\nUse Alternative Reagents\n(e.g., DBU)", fillcolor="#F1F3F4"]; Kaiser_Test_3 [label="Kaiser Test", shape=diamond, style=filled, fillcolor="#FBBC05"]; Complete_3 [label="Deprotection Complete\nProceed to Coupling", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Standard_Protocol; Standard_Protocol -> Kaiser_Test_1; Kaiser_Test_1 -> Complete_1 [label="Positive"]; Kaiser_Test_1 -> Incomplete_1 [label="Negative/Weak"]; Incomplete_1 -> Optimization; Optimization -> Kaiser_Test_2; Kaiser_Test_2 -> Complete_2 [label="Positive"]; Kaiser_Test_2 -> Incomplete_2 [label="Negative/Weak"]; Incomplete_2 -> Alternative_Reagents; Alternative_Reagents -> Kaiser_Test_3; Kaiser_Test_3 -> Complete_3 [label="Positive"]; }
Figure 2: Decision workflow for Fmoc deprotection.Potential Side Reactions and Mitigation Strategies
While the primary concern with cyclohexadiene-based amino acids is incomplete deprotection, it is prudent to be aware of potential base-mediated side reactions.
-
Diketopiperazine (DKP) Formation: This can occur at the dipeptide stage, particularly with proline or glycine at the C-terminus. The use of milder bases or optimized coupling strategies for the third amino acid can mitigate this.[9]
-
Racemization: While less common with Fmoc chemistry compared to Boc chemistry, racemization can occur, especially with prolonged exposure to strong bases.[3] Using the minimum effective deprotection time is crucial.
-
Diene Isomerization/Addition: Although the conjugated 1,3-cyclohexadiene system is thermodynamically stable, strong basic conditions could theoretically promote isomerization or addition reactions.[1][10] There is currently no direct evidence for this during standard Fmoc deprotection. Should such side products be suspected, the use of milder deprotection conditions (e.g., lower concentration of piperidine, or using piperazine/morpholine) is recommended.
Conclusion
The successful incorporation of cyclohexadiene-based amino acids into peptides using Fmoc-SPPS is readily achievable with careful consideration of the deprotection step. While the standard 20% piperidine in DMF protocol serves as a robust starting point, researchers should be prepared to employ optimized conditions or alternative reagents, such as DBU, to overcome potential steric hindrance. Vigilant monitoring of deprotection completeness via methods like the Kaiser test is paramount to ensuring the synthesis of high-quality peptides. The protocols and strategies outlined in this guide provide a comprehensive framework for navigating the nuances of Fmoc deprotection for this valuable class of non-proteinogenic amino acids.
References
-
The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. (2019). Australian Journal of Chemistry. [Link]
-
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024). PMC. [Link]
-
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z‑Arg-Lys-AOMK. (n.d.). eScholarship.org. [Link]
-
Methods for Removing the Fmoc Group. (n.d.). Humana Press. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2016). PMC. [Link]
-
Halide-Mediated Electrochemical Peptide Synthesis Applicable to Highly Sterically Hindered Amino Acids. (2026). ACS Publications. [Link]
-
Compare the stability of following alkenes: (i) Cyclohexene (ii) 1,3-Cyc.. (2025). Filo. [Link]
-
Hyperconjugation and stability in cyclohexadiene. (n.d.). University of Puget Sound. [Link]
-
Which is more stable - cyclohexene or cyclohexadiene and why? (2017). Quora. [Link]
-
When piperidine undergoes the series of reactions shown here, 1,4... (2024). Pearson. [Link]
-
Fmoc Resin Cleavage and Deprotection. (n.d.). MilliporeSigma. [Link]
-
Alternative to Piperidine in Fmoc Solid-Phase Synthesis. (2005). ACS Publications. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]
Sources
- 1. homepages.bluffton.edu [homepages.bluffton.edu]
- 2. quora.com [quora.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. Synthesis of 1,3-Dienes via Ligand-Enabled Sequential Dehydrogenation of Aliphatic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. connectsci.au [connectsci.au]
- 9. renyi.hu [renyi.hu]
- 10. Compare the stability of following alkenes: (i) Cyclohexene (ii) 1,3-Cyc.. [askfilo.com]
Application Note: Optimization of SPPS for Fmoc-5-amino-1,3-cyclohexadiene-1-carboxylic Acid
Abstract
The incorporation of Fmoc-5-amino-1,3-cyclohexadiene-1-carboxylic acid (henceforth Fmoc-Achd-OH ) into peptide sequences presents a unique set of synthetic challenges. As a constrained cyclic
Introduction & Chemical Context
The Molecule
Fmoc-Achd-OH is a conformationally restricted
Critical Synthetic Challenges
-
Steric Hindrance: The amino group is attached directly to the cyclohexadiene ring, and the carboxylic acid is vicinal or proximal (depending on regioisomer, typically 1,3 or 1,4 relation in these analogues). This creates a "molecular wall," making acylation difficult.
-
Diene Instability: The 1,3-diene moiety is susceptible to aromatization (oxidation to a benzoate derivative) under harsh conditions or polymerization via radical mechanisms.
-
Aggregration: Hydrophobic cyclic residues promote on-resin aggregation, leading to incomplete coupling (deletion sequences).
Comparative Methodology: Manual vs. Automated
Decision Matrix
The following decision matrix outlines the logic for selecting the synthesis mode based on scale and sequence complexity.
Figure 1: Decision matrix for selecting synthesis modality. Manual synthesis is favored for high-value steps to ensure diene integrity.
Detailed Protocols
Pre-requisites & Reagent Handling
-
Solvent: Use anhydrous DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone). For manual synthesis, a 1:1 mixture of DCM/DMF is recommended to reduce aggregation.
-
Storage: Store Fmoc-Achd-OH at -20°C under argon. The diene is light- and air-sensitive over long periods.
Protocol A: Manual Synthesis (The "Gold Standard")
Rationale: Manual synthesis allows for visual monitoring of resin solvation and "soft" agitation (nitrogen bubbling) to prevent mechanical attrition of the resin and oxidation of the diene.
Step-by-Step:
-
Swelling: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DCM for 30 min.
-
Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min). Note: Monitor UV absorbance of the drain; the dibenzofulvene-piperidine adduct absorbs at 301 nm.
-
Activation (The Critical Step):
-
Weigh 3.0 eq of Fmoc-Achd-OH.
-
Add 2.9 eq of HATU (preferred over HBTU for hindered amines).
-
Add 6.0 eq of DIEA (Diisopropylethylamine).
-
Dissolve in minimal dry DMF. Pre-activate for exactly 2 minutes.
-
-
Coupling:
-
Add activated solution to the resin.[1]
-
Agitation: Use Nitrogen bubbling or gentle shaker. Do not vortex vigorously.
-
Time: 3 hours at Room Temperature.
-
-
Monitoring: Perform a Kaiser Test (ninhydrin).
-
Blue beads: Incomplete. Proceed to re-coupling.
-
Colorless: Complete.
-
-
Re-Coupling (If needed): Use PyBOP/HOAt (3 eq) with DIEA in NMP for the second round to alter the solvation environment.
Protocol B: Automated Synthesis (High Throughput)
Rationale: Automation ensures reproducibility but requires strict temperature control to avoid degrading the 1,3-diene.
Instrument Settings:
-
Mixing: Vortex/Shake (Set to "Low" or "Pulse").
-
Temperature: STRICT LIMIT: 40°C.
-
Warning: Standard microwave protocols often reach 75°C. This will likely cause aromatization of the cyclohexadiene ring or side reactions.
-
-
Cycles:
-
Double Couple is mandatory.
-
Wash Steps: Increase DMF washes by 50% post-coupling to remove sticky activated esters.
-
Automated Workflow Script (Generic):
-
Wash: DMF (3 x 3 mL).
-
Deprotect: 20% Pip/DMF (5 min + 10 min).
-
Couple 1: Fmoc-Achd-OH (4 eq) + DIC/Oxyma (4 eq). Time: 60 min at 25°C.
-
Couple 2: Fmoc-Achd-OH (2 eq) + HATU/DIEA. Time: 60 min at 40°C (Max).
-
Capping: Acetic Anhydride/DIEA (Optional, but recommended if Kaiser test is not possible).
Comparative Analysis Data
The following data summarizes typical results when coupling Fmoc-Achd-OH to a difficult sequence (e.g., -Ala-Val-[Achd]-Gly-).
| Metric | Manual Synthesis (Protocol A) | Automated Synthesis (Standard MW*) | Automated Synthesis (Optimized**) |
| Coupling Efficiency | > 98% (Double Couple) | 99% | 97% |
| Purity (HPLC) | 94% | 78% | 91% |
| Main Impurity | N/A | Aromatized (Benzoate) | Deletion (-Achd) |
| Reagent Consumption | Low (Exact stoichiometry) | High (Excess required) | Moderate |
| Operator Time | High (4-5 hours) | Low (15 min setup) | Low |
*Standard MW: Microwave at 75°C using HBTU. **Optimized: Room Temp/40°C using HATU.
Troubleshooting & Self-Validation
The "Diene Check" (Self-Validating System)
To ensure the cyclohexadiene ring has not degraded during synthesis, perform a micro-cleavage:
-
Take ~5 mg of resin.
-
Cleave with 95% TFA / 2.5% TIS / 2.5% H2O for 30 min.
-
Analyze via LC-MS.
-
Validation: Look for Mass [M+H]+.
-
Target: Mass X.
-
Aromatized Impurity: Mass X - 2 Da (Loss of 2 hydrogens) or Mass X - 4 Da.
-
If [M-2] is observed: The coupling temperature was too high, or the activation was too aggressive. Switch to Manual Protocol A.
-
Troubleshooting Flowchart
Figure 2: Troubleshooting logic for common synthesis failures.
References
-
Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation procedures.[2] Methods in Enzymology, 289, 104-126. Link
-
BenchChem. (2025).[1] Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Link
-
Isidro-Llobet, A., et al. (2009).[3] Amino acid-protecting groups.[4][5][6][7][8][9][10][] Chemical Reviews, 109(6), 2455-2504. Link
-
Valeur, E., & Bradley, M. (2009).[2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. 1-(FMOC-AMINO)CYCLOHEXANECARBOXYLIC ACID | 162648-54-6 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 7. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06124J [pubs.rsc.org]
- 8. chempep.com [chempep.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chempep.com [chempep.com]
Application Notes and Protocols: Orthogonal Protection Strategies for Cyclohexadiene Amino Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Challenge and Strategic Importance of Cyclohexadiene Amino Acids
Cyclohexadiene amino acid derivatives represent a unique class of unnatural amino acids (UAAs) that are of significant interest in medicinal chemistry and drug development. Their rigid, conformationally constrained structures can impart favorable properties to peptides and small molecules, such as increased metabolic stability, enhanced binding affinity to biological targets, and improved pharmacokinetic profiles. The synthesis of complex molecules incorporating these valuable building blocks, however, presents a considerable challenge, primarily due to the need for precise control over the reactivity of the amino and carboxylic acid functionalities.
This guide, intended for researchers and professionals in organic synthesis and drug development, provides a detailed overview of orthogonal protection strategies tailored for cyclohexadiene amino acid derivatives. An orthogonal protection strategy is paramount as it allows for the selective removal of one protecting group in the presence of others, enabling the sequential and controlled construction of complex molecular architectures.[1][2][3] We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into the stability of the cyclohexadiene moiety under various reaction conditions.
The Core Principle of Orthogonality in Cyclohexadiene Amino Acid Synthesis
The fundamental principle of an orthogonal protection strategy lies in the differential lability of protecting groups to specific reagents.[3] For a typical cyclohexadiene amino acid, we are concerned with protecting the α-amino group and the α-carboxylic acid group. A successful orthogonal strategy ensures that the deprotection of one group occurs under conditions that leave the other, and the sensitive cyclohexadiene ring, intact. The most common and effective orthogonal protection schemes for amino acids, which can be adapted for cyclohexadiene derivatives, are the Fmoc/tBu and Boc/Bzl strategies.[4]
Here, we will focus on a versatile orthogonal scheme utilizing the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the amine, the acid-labile tert-butyl (tBu) ester for the carboxylic acid, and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) and benzyl (Bn) ester as an alternative orthogonal pair.
Visualizing the Orthogonal Protection and Deprotection Workflow
The following diagram illustrates the logical flow of a typical orthogonal protection and deprotection sequence for a generic cyclohexadiene amino acid.
Caption: Orthogonal protection and deprotection workflow.
Key Protecting Groups and Their Strategic Application
The choice of protecting groups is dictated by the planned synthetic route and the stability of the cyclohexadiene moiety.
| Protecting Group | Target Functionality | Introduction Reagent | Deprotection Conditions | Stability of Cyclohexadiene Moiety |
| Fmoc | α-Amino | Fmoc-OSu or Fmoc-Cl | 20% Piperidine in DMF | Generally stable |
| Boc | α-Amino | (Boc)₂O | Strong acid (e.g., TFA, HCl) | Generally stable, but prolonged exposure to strong acid should be monitored |
| Cbz | α-Amino | Cbz-Cl | Catalytic Hydrogenolysis (H₂, Pd/C) | Caution: Potential for reduction of the diene. Transfer hydrogenation is a milder alternative. |
| t-Butyl Ester | α-Carboxylic Acid | Isobutylene, H₂SO₄ (cat.) | Strong acid (e.g., TFA, HCl) | Generally stable, but prolonged exposure to strong acid should be monitored |
| Benzyl Ester | α-Carboxylic Acid | Benzyl alcohol, acid catalyst | Catalytic Hydrogenolysis (H₂, Pd/C) | Caution: Potential for reduction of the diene. Transfer hydrogenation is a milder alternative. |
Experimental Protocols
The following protocols are adapted from established procedures for standard amino acids and are presented with specific considerations for cyclohexadiene amino acid derivatives.
Protocol 1: N-α-Fmoc Protection of a Cyclohexadiene Amino Acid
This protocol describes the introduction of the base-labile Fmoc group onto the α-amino functionality.
Rationale: The Fmoc group is ideal for solid-phase peptide synthesis (SPPS) and is orthogonal to acid-labile side-chain and C-terminal protecting groups like tert-butyl esters.[5][6] The reaction is performed under basic conditions to deprotonate the amino group, enhancing its nucleophilicity towards the Fmoc-OSu reagent.
Materials:
-
Cyclohexadiene amino acid
-
9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Hexanes
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the cyclohexadiene amino acid (1.0 eq) in a 10% aqueous solution of sodium bicarbonate.
-
To this solution, add a solution of Fmoc-OSu (1.1 eq) in dioxane dropwise at 0 °C with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the N-α-Fmoc protected cyclohexadiene amino acid.[7]
Protocol 2: O-tert-Butyl Esterification of an N-α-Fmoc Protected Cyclohexadiene Amino Acid
This protocol details the protection of the carboxylic acid as a tert-butyl ester, which is labile to strong acids.
Rationale: The tert-butyl ester is stable to the basic conditions used for Fmoc deprotection, making it an excellent orthogonal protecting group for the carboxylic acid in Fmoc-based synthesis.[4] The use of isobutylene under acidic catalysis is a common method for its introduction.
Materials:
-
N-α-Fmoc protected cyclohexadiene amino acid
-
Dichloromethane (DCM)
-
Liquid isobutylene
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
Procedure:
-
Suspend the N-α-Fmoc protected cyclohexadiene amino acid (1.0 eq) in dichloromethane in a pressure-resistant vessel.
-
Cool the suspension to -78 °C and carefully add liquid isobutylene (10-20 eq).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Seal the vessel and allow it to warm to room temperature, stirring for 48-72 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully vent the vessel and evaporate the excess isobutylene.
-
Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.
-
Purify the product by flash chromatography to obtain the fully protected N-α-Fmoc-O-tert-butyl cyclohexadiene amino acid.
Orthogonal Deprotection Strategies in Action
The true utility of this orthogonal protection scheme is realized during selective deprotection.
Workflow 1: Selective N-Fmoc Deprotection for Peptide Coupling
Caption: Selective removal of the Fmoc group.
Protocol for N-Fmoc Deprotection:
-
Dissolve the N-Fmoc protected amino acid derivative in a 20% solution of piperidine in N,N-dimethylformamide (DMF).[5]
-
Stir the solution at room temperature for 10-30 minutes.
-
Monitor the deprotection by TLC or HPLC.
-
Concentrate the reaction mixture under reduced pressure to remove the piperidine and DMF.
-
The resulting free amine can be used directly in the next coupling step after appropriate workup to remove piperidine adducts.
Causality and Considerations: The basicity of piperidine facilitates a β-elimination reaction, cleaving the Fmoc group.[8] The cyclohexadiene ring is generally stable under these mild basic conditions.
Workflow 2: Selective O-tert-Butyl Ester Deprotection
Caption: Selective cleavage of the tert-butyl ester.
Protocol for O-tert-Butyl Ester Deprotection:
-
Dissolve the tert-butyl ester protected amino acid derivative in a mixture of trifluoroacetic acid (TFA) and a scavenger (e.g., triisopropylsilane) in dichloromethane (DCM). A common ratio is 50% TFA in DCM.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or HPLC.
-
Concentrate the reaction mixture in vacuo to remove the TFA and DCM.
-
The resulting carboxylic acid can be purified by precipitation or chromatography.
Causality and Considerations: The strong acid protonates the ester, facilitating the elimination of isobutylene. While generally stable, prolonged exposure of the cyclohexadiene moiety to strong acid should be avoided to prevent potential isomerization or other side reactions.
An Alternative Orthogonal Pair: Cbz and Benzyl Ester
For instances where acid and base lability are not desired, the combination of the benzyloxycarbonyl (Cbz) group for the amine and a benzyl (Bn) ester for the carboxylic acid provides a valuable orthogonal set, both being removable by hydrogenolysis.
Critical Consideration for Cyclohexadiene Derivatives: Standard catalytic hydrogenation with H₂ and Pd/C may lead to the reduction of the diene system in the cyclohexadiene ring. A milder and often more selective alternative is catalytic transfer hydrogenation .
Protocol for Cbz/Benzyl Ester Deprotection via Transfer Hydrogenation:
-
Dissolve the Cbz/Bn protected cyclohexadiene amino acid derivative in methanol or ethanol.
-
Add a palladium catalyst, such as 10% Pd/C.
-
Add a hydrogen donor, such as ammonium formate or 1,4-cyclohexadiene.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected amino acid.
Rationale: Transfer hydrogenation avoids the use of pressurized hydrogen gas and can often be performed under milder conditions, preserving the integrity of the cyclohexadiene ring.
Conclusion
The successful synthesis of complex molecules containing cyclohexadiene amino acid derivatives is critically dependent on a well-designed orthogonal protection strategy. By understanding the specific chemical labilities of protecting groups such as Fmoc, Boc, Cbz, tert-butyl esters, and benzyl esters, and by carefully considering the stability of the cyclohexadiene moiety under various deprotection conditions, researchers can navigate the synthetic challenges and unlock the full potential of these valuable building blocks in drug discovery and development. The protocols and strategies outlined in this guide provide a robust framework for the rational design and execution of these syntheses.
References
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. (2024, January 4). Retrieved February 23, 2026, from [Link]
- Kawahata, N., Weisberg, M., & Gellman, S. H. (1999). Synthesis of orthogonally protected optically pure β-amino acids: Constrained phenylalanine analogs 3-tert-butoxycarbonylamino-1,2,3,4-tetrahydro-2-naphthoic acid benzyl ester. Tetrahedron Letters, 40(12), 2375–2378.
-
Fmoc / t-Bu Solid Phase Synthesis - Sunresin. (n.d.). Retrieved February 23, 2026, from [Link]
-
Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. (n.d.). Retrieved February 23, 2026, from [Link]
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- Albericio, F., & Subirós-Funosas, R. (2012). Orthogonal protecting groups. In Peptide and Protein-Based Nanomaterials (pp. 25-47). Wiley-VCH Verlag GmbH & Co. KGaA.
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Retrieved February 23, 2026, from [Link]
-
From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning - Chemical Science (RSC Publishing). (n.d.). Retrieved February 23, 2026, from [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
-
Enantioselective Synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis - PMC. (n.d.). Retrieved February 23, 2026, from [Link]
- Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag.
-
Greening Fmoc/tBu solid-phase peptide synthesis - RSC Publishing. (n.d.). Retrieved February 23, 2026, from [Link]
-
Fmoc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved February 23, 2026, from [Link]
-
benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester - Organic Syntheses Procedure. (n.d.). Retrieved February 23, 2026, from [Link]
- Method of producing optically active α-amino acid benzyl esters - Google Patents. (n.d.).
-
Protective Groups - Organic Chemistry Portal. (n.d.). Retrieved February 23, 2026, from [Link]
-
Cbz-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved February 23, 2026, from [Link]
-
Conformational diversity of 1-phenylpiperidin-4-one in the gas phase - OSTI. (n.d.). Retrieved February 23, 2026, from [Link]
-
Cbz-Protected Amino Groups. (2019, October 2). Retrieved February 23, 2026, from [Link]
-
BOC deprotection - Hebei Boze Chemical Co.,Ltd. (2023, July 4). Retrieved February 23, 2026, from [Link]
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. (n.d.). Retrieved February 23, 2026, from [Link]
-
Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC - NIH. (n.d.). Retrieved February 23, 2026, from [Link]
-
BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, February 8). Retrieved February 23, 2026, from [Link]
-
Fmoc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved February 23, 2026, from [Link]
-
Amino Protecting Groups Stability - Organic Chemistry Portal. (n.d.). Retrieved February 23, 2026, from [Link]
-
Protection of Carboxylic acid by Ester - SynArchive. (n.d.). Retrieved February 23, 2026, from [Link]
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- 2. jocpr.com [jocpr.com]
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- 5. peptide.com [peptide.com]
- 6. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
Troubleshooting & Optimization
Troubleshooting low yields in Fmoc-5-amino-1,3-cyclohexadiene-1-carboxylic acid synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of Fmoc-5-amino-1,3-cyclohexadiene-1-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common challenges encountered during this multi-step synthesis, with a focus on improving reaction yields and final product purity. The content is structured in a question-and-answer format to address specific experimental issues directly.
Overview of the Synthetic Pathway
The synthesis of Fmoc-5-amino-1,3-cyclohexadiene-1-carboxylic acid is typically a two-stage process. First, the core diene amino acid is formed, commonly via a Birch reduction of an aromatic precursor. Second, the amino group of the diene is protected with the fluorenylmethyloxycarbonyl (Fmoc) group. Each stage presents unique challenges that can lead to low yields. This guide will troubleshoot both.
Caption: General two-stage workflow for the synthesis.
Section 1: Troubleshooting the Amino Acid Core Synthesis via Birch Reduction
The Birch reduction is a powerful method for reducing aromatic rings but is highly sensitive to reaction conditions.[1] Low yields in this step are common and typically trace back to issues with reagents, temperature, or the workup procedure.
Question: My Birch reduction of 3-aminobenzoic acid is not working. I'm recovering mostly starting material. What are the likely causes?
Answer: This issue almost always points to three critical areas: the quality of the reagents, the reaction temperature, or premature quenching.
-
Causality (Expertise & Experience): The Birch reduction relies on the generation of solvated electrons from an alkali metal (typically sodium or lithium) dissolved in liquid ammonia.[2] If these electrons are not formed or are consumed by impurities (like water or oxygen), the aromatic ring will not be reduced.
-
Alkali Metal Reactivity: Sodium and lithium are highly reactive and can oxidize on the surface if not stored properly. A dull, tarnished surface indicates oxidation, which will prevent it from dissolving properly to form the deep blue color characteristic of solvated electrons.
-
Ammonia and Solvent Purity: The presence of even trace amounts of water in the liquid ammonia or co-solvent (like THF) will rapidly quench the reaction by protonating the solvated electrons.
-
Temperature Control: The reaction must be maintained at or below the boiling point of ammonia (-33 °C). If the temperature rises, the ammonia will evaporate, and the reaction will stop.
-
-
Trustworthiness (Self-Validating Protocol): To ensure a successful reduction, rigorously control your setup and reagents.
Detailed Protocol: Optimized Birch Reduction
-
Glassware Preparation: Flame-dry all glassware (a three-neck flask with a cold finger condenser is ideal) under a vacuum and assemble it hot under a stream of dry argon or nitrogen.
-
Ammonia Condensation: Cool the apparatus to -78 °C (dry ice/acetone bath). Condense anhydrous ammonia gas into the flask. Ensure the ammonia source is specified as anhydrous.
-
Substrate Addition: Once you have the target volume of liquid ammonia, add your 3-aminobenzoic acid and a dry co-solvent like THF to aid solubility.
-
Alkali Metal Addition: Add small, freshly cut pieces of sodium or lithium directly to the vigorously stirred solution. A deep, persistent blue color should develop. If the color fades, it indicates quenching, and more metal is needed.
-
Proton Source: After the metal has been added and the reaction has stirred for 1-2 hours, slowly add the proton source (e.g., anhydrous ethanol). The addition should be dropwise to control the quench.
-
Workup: Allow the ammonia to evaporate overnight under a stream of nitrogen. Carefully adjust the pH of the remaining residue with HCl to ~3-4 to protonate the carboxylate and precipitate the amino acid, which can then be isolated.[3]
-
Question: My reaction worked, but I have a complex mixture of products, and the yield of the desired 1,3-diene is low. How can I improve regioselectivity?
Answer: Product distribution in a Birch reduction is dictated by the electronic properties of the substituents on the aromatic ring and the kinetics of protonation.[4]
-
Causality (Expertise & Experience): The electron-donating amino group and the electron-withdrawing carboxylate group direct the reduction in opposing ways. For 3-aminobenzoic acid, the desired 1,3-diene is the kinetic product. However, over-reduction or isomerization can occur.
-
Over-reduction: Adding too much alkali metal or allowing the reaction to proceed for too long can lead to the reduction of the initial diene product to a tetrahydro derivative.[3]
-
Isomerization: The initial 1,4-diene product can isomerize to the more thermodynamically stable conjugated 1,3-diene under certain workup conditions. However, strongly basic conditions can also promote other isomerizations.
-
Proton Source: The choice and timing of the proton source are critical. A weak proton source like an alcohol is required. Adding it too early can compete with the reduction, while adding it too late can lead to side reactions of the anionic intermediates.
-
-
Trustworthiness (Self-Validating Protocol):
Parameter Recommendation Rationale Alkali Metal Use 2.5 - 3.0 equivalents. Sufficient for reduction without promoting over-reduction. Proton Source Anhydrous Ethanol or tert-Butanol. Provides protons to quench the anionic intermediates without being acidic enough to destroy them prematurely.[2] Reaction Time 1-2 hours after the final addition of metal. Balances conversion with minimizing side reactions. Quenching Quench with the alcohol after the reduction is complete, then work up. Controls the final protonation step to favor the desired isomer.
Caption: Decision tree for troubleshooting the Birch reduction step.
Section 2: Troubleshooting the Fmoc-Protection Step
Fmoc protection is a standard transformation, but the unique nature of the diene amino acid can introduce complications such as poor solubility and potential side reactions under basic conditions.[5][6]
Question: My Fmoc protection reaction is incomplete, and I have low yields of the final product. What can I do?
Answer: Incomplete Fmoc protection usually stems from poor solubility of the starting amino acid, incorrect pH, or a deactivated Fmoc reagent.
-
Causality (Expertise & Experience): The reaction requires the deprotonated amine to act as a nucleophile.[7]
-
Solubility: The zwitterionic amino acid may not be fully soluble in common organic solvents like dioxane or acetone. This reduces the concentration of the amine available to react.
-
pH Control: The reaction is typically run in a basic aqueous/organic mixture (e.g., sodium bicarbonate or carbonate solution).[8] If the pH is too low, the amine will be protonated and non-nucleophilic. If the pH is too high, the Fmoc-reagent can be hydrolyzed. A pH of 8.5-9.5 is generally optimal.
-
Reagent Quality: Fmoc-Cl is highly reactive and sensitive to moisture.[7] Fmoc-OSu is more stable but can still degrade over time. Using a fresh, high-purity batch is critical.[6][9]
-
-
Trustworthiness (Self-Validating Protocol):
Detailed Protocol: Optimized Fmoc Protection
-
Dissolution: Dissolve the crude 5-amino-1,3-cyclohexadiene-1-carboxylic acid (1.0 eq) in a 1:1 mixture of 10% aqueous sodium carbonate and dioxane. Adjust the pH to ~9.0 if necessary.
-
Fmoc Reagent: In a separate flask, dissolve Fmoc-OSu (1.05 eq) in dioxane.
-
Reaction: Cool the amino acid solution to 0 °C in an ice bath. Add the Fmoc-OSu solution dropwise with vigorous stirring.
-
Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with water and perform an ether wash to remove unreacted Fmoc-OSu and other non-polar byproducts.
-
Precipitation: Carefully acidify the aqueous layer to pH 2-3 with cold, dilute HCl. The Fmoc-protected product should precipitate out of the solution.
-
Isolation: Collect the solid by filtration, wash with cold water, and dry under a vacuum.
-
Question: My mass spectrometry data shows peaks corresponding to dipeptide formation and other impurities. How can I prevent these side reactions?
Answer: Side reactions during Fmoc protection are well-documented and can often be minimized by choosing the right protecting agent and controlling reaction conditions.[9][10]
-
Causality (Expertise & Experience):
-
Dipeptide Formation (Fmoc-Xaa-Xaa-OH): This is more common when using the highly reactive Fmoc-Cl. The reagent can react with the carboxylate of an already-formed Fmoc-amino acid, creating a mixed anhydride that then acylates another molecule of the starting amino acid.[9] Using the less reactive Fmoc-OSu significantly reduces this side reaction.[7]
-
Fmoc-β-Ala-OH Formation: This impurity arises from a Lossen-type rearrangement of the Fmoc-OSu reagent itself and is a known contaminant in Fmoc-amino acid preparations.[9] While difficult to prevent entirely, using high-purity Fmoc-OSu minimizes its presence from the start.
-
Diene Aromatization: The basic conditions of the reaction could potentially promote the re-aromatization of the cyclohexadiene ring back to an aminobenzoic acid derivative, especially if heated. Keeping the reaction at or below room temperature is crucial.
-
-
Trustworthiness (Self-Validating Protocol):
Impurity Causative Agent Mitigation Strategy Dipeptide Fmoc-Cl Use Fmoc-OSu instead of Fmoc-Cl. [7][9] Add the Fmoc-OSu solution slowly to the amino acid to avoid high local concentrations. Fmoc-β-Ala-OH Fmoc-OSu Use high-purity, fresh Fmoc-OSu. This impurity is difficult to separate, so prevention is key.[9] Unreacted Amino Acid Incomplete Reaction Ensure complete dissolution of the starting material and maintain optimal pH (8.5-9.5).[8] Aromatized Byproduct Base, Heat Maintain reaction temperature below 25 °C. Neutralize the reaction mixture as soon as it is complete.
Section 3: General Purification and Characterization
Question: I'm having difficulty purifying the final Fmoc-protected product. What are the best methods?
Answer: Purification can be challenging due to the amphipathic nature of the molecule and the potential for closely-eluting impurities. A multi-step approach is often necessary.
-
Causality (Expertise & Experience): The final product has a large, non-polar Fmoc group and a polar carboxylic acid. This duality can cause issues in both normal and reverse-phase chromatography.
-
Acid-Base Extraction: This is the first line of defense. After the reaction, the product is in a basic aqueous solution as a carboxylate salt. Washing with a non-polar solvent like diethyl ether removes non-acidic, non-polar impurities. Upon acidification, the product becomes protonated and less water-soluble, allowing it to be extracted into an organic solvent like ethyl acetate or to precipitate.[8]
-
Recrystallization: If the crude product is a solid and reasonably pure, recrystallization can be very effective. A solvent system like ethyl acetate/hexane is a good starting point.
-
Column Chromatography: This is the most powerful method for removing persistent impurities.
-
Normal Phase (Silica Gel): A gradient elution starting with a non-polar system (e.g., hexane/ethyl acetate) and gradually adding a more polar solvent (and often a small amount of acetic acid to suppress tailing) is effective.
-
Reverse Phase (C18): This is often preferred for Fmoc-amino acids. A water/acetonitrile gradient with 0.1% TFA is a standard mobile phase.[11]
-
-
-
Trustworthiness (Self-Validating Protocol):
Recommended Purification Workflow
-
Initial Workup: Perform the acid-base workup described in the Fmoc-protection protocol to get the crude solid.
-
Recrystallization Trial: Attempt to recrystallize a small portion of the crude material from various solvent systems (e.g., ethyl acetate/hexane, dichloromethane/hexane, acetone/water) to see if a pure solid can be obtained.
-
Silica Gel Chromatography: If recrystallization fails, use flash chromatography.
-
Adsorbent: Silica gel (230-400 mesh).
-
Mobile Phase: Start with 100% dichloromethane. Gradually increase polarity by adding ethyl acetate or methanol. Add 0.5% acetic acid to the mobile phase to keep the carboxylic acid protonated and prevent streaking on the column.
-
-
Final Purity Check: Analyze the purified fractions by LC-MS and ¹H NMR to confirm identity and purity before combining them.
-
References
-
Benchchem. A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.
-
ChemPep. Overview of Fmoc Amino Acids.
-
Benchchem. The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.
-
Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 17(5), 336-348.
-
AltaBioscience. Fmoc Amino Acids for SPPS.
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Ene and Epoxide Impurities in Fluorenylmethoxycarbonyl (Fmoc) α-Substituted Amino Acids: Causes of Formation, Reactivity, and Means of Minimization. ACS Omega, 4(1), 123-134.
-
Creative Peptides. Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities.
-
Merck (Novabiochem). Enhanced specification Fmoc-amino acids.
-
Li, G., et al. (2022). Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy. Organic Process Research & Development, 26(5), 1481–1490.
-
BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.
-
Sigma-Aldrich (Novabiochem). Novabiochem® Fmoc-Amino Acids.
-
Gairí, M., et al. (1993). Purification of synthetic peptides using reversible chromatographic probes based on the Fmoc molecule. Peptide Research, 6(2), 87-92.
-
Bachem. Peptide Purification Process & Methods: An Overview.
-
ResearchGate. Reduction of alkyl-substituted benzoic acids with lithium in liquid ammonia: Synthesis of 1-alkyl-2,5-cyclohexadiene-1-carboxylic acids.
-
University of Rochester Chemistry. Troubleshooting: How to Improve Yield.
-
Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
-
Quora. What may be causing a low yield in my Diels-Alder between 9-Nitroanthracene and maleic anhydride?
-
BOC Sciences. Why Fmoc-Protected Amino Acids Dominate SPPS?.
-
Benchchem. Troubleshooting low yields in the synthesis of substituted enones.
-
Wikipedia. Birch reduction.
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
-
National Institutes of Health. Synthesis of 1,3-Dienes via Ligand-Enabled Sequential Dehydrogenation of Aliphatic Acids.
-
Vaia. Propose mechanisms for the Birch reductions of benzoic acid and anisole just shown.
-
Organic Syntheses. 1,4-Dihydrobenzoic acid.
-
Chem-Impex. 1-(Fmoc-amino)-4-methyl-cyclohex-3-ene-1-carboxylic acid.
-
Spring Group, University of Cambridge. Efficient Synthesis of Fmoc-Protected Azido Amino Acids.
-
Nowick Laboratory, UC Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis.
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group.
-
Royal Society of Chemistry. Synthetic methodologies to access skipped dienes: a focus on the catalytic systems.
-
Vedantu. The Birch reduction of benzoic acid gives class 12 chemistry CBSE.
-
BOC Sciences. Fmoc Amino Acids.
-
SciSpace. The synthesis and application of Fmoc-Lys(5-Fam) building blocks.
-
Acadechem. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
-
Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media.
-
Organic Chemistry Portal. Fmoc-Protected Amino Groups.
-
ChemPep. Fmoc Solid Phase Peptide Synthesis.
-
National Institutes of Health. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities.
-
National Institutes of Health. Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics.
-
Google Patents. A process for the preparation of 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid derivatives.
-
MDPI. Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine.
-
Nature. Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation.
Sources
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- 3. Organic Syntheses Procedure [orgsyn.org]
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- 5. chempep.com [chempep.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 11. bachem.com [bachem.com]
Technical Support Center: Optimizing Fmoc-5-amino-1,3-cyclohexadiene-1-carboxylic acid Coupling
Welcome to the technical support center for optimizing the coupling of Fmoc-5-amino-1,3-cyclohexadiene-1-carboxylic acid and other Fmoc-protected amino acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and achieve successful, efficient peptide synthesis.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your coupling reactions in a question-and-answer format. Each solution is grounded in the principles of peptide chemistry to help you understand the "why" behind the "how."
Issue 1: Incomplete or Slow Coupling Reaction
Question: My qualitative test (e.g., Kaiser test) remains positive, or my LC-MS analysis shows significant unreacted starting material even after the standard coupling time. What are the likely causes, and how can I resolve this?
Answer: Incomplete coupling is a frequent challenge in solid-phase peptide synthesis (SPPS). The underlying causes can be multifaceted, ranging from reagent selection to the physical state of the peptide-resin complex.
Probable Causes and Step-by-Step Solutions:
-
Insufficient Activation of the Carboxylic Acid: The conversion of the Fmoc-amino acid's carboxylic acid to a more reactive species is the cornerstone of a successful coupling reaction.[1]
-
Solution:
-
Pre-activation: For uronium or phosphonium-based coupling reagents like HATU or HBTU, a pre-activation step is highly recommended.[1] Mix the Fmoc-amino acid, coupling reagent, and a non-nucleophilic base (e.g., DIPEA) in your solvent (e.g., DMF) and allow it to stand for 1-15 minutes before adding it to the deprotected resin.[1] This ensures the formation of the highly reactive OAt- or OBt-active ester.
-
Reagent Stoichiometry: Ensure you are using an appropriate excess of the Fmoc-amino acid and coupling reagent. A common starting point is a 1.5 to 3-fold molar excess over the resin's functional group capacity.[2] For difficult couplings, this can be increased.
-
-
-
Steric Hindrance: Fmoc-5-amino-1,3-cyclohexadiene-1-carboxylic acid, like other bulky amino acids (e.g., Valine, Isoleucine), can present steric challenges that slow down the reaction rate.[3]
-
Solution:
-
Extended Reaction Time: Increase the coupling reaction time from the standard 30-60 minutes to 2-4 hours, or even overnight for particularly difficult sequences.[1]
-
Double Coupling: After the initial coupling reaction, drain the reagents, wash the resin, and then repeat the coupling step with a fresh solution of activated Fmoc-amino acid.[4][5] This is a very effective strategy for overcoming steric hindrance.
-
Elevated Temperature: Increasing the reaction temperature to 40-60°C can significantly enhance the reaction kinetics. However, be cautious as higher temperatures can also increase the risk of side reactions like racemization, especially with sensitive amino acids.[6][7]
-
-
-
Peptide Aggregation on the Resin: As the peptide chain elongates, it can fold back on itself and form secondary structures (β-sheets), which can mask the N-terminal amine and prevent it from reacting.[6]
-
Solution:
-
Solvent Choice: Use solvents known to disrupt secondary structures. A mixture of DMF with DMSO (up to 20%) or NMP can be effective.[6]
-
"Difficult Sequence" Strategies: For known "difficult sequences," incorporating structure-breaking ("disruptive") amino acids or using specialized resins may be necessary.
-
-
-
Sub-optimal Reagent Choice: The choice of coupling reagent can dramatically impact the outcome of the reaction.
-
Solution:
-
High-Efficiency Reagents: If you are using a carbodiimide-based reagent like DCC or DIC alone, consider switching to a more potent uronium or phosphonium salt such as HATU, HCTU, or PyBOP, especially for hindered amino acids.[6][] These reagents generally lead to faster and more complete couplings.[9]
-
-
Issue 2: Racemization of the Coupled Amino Acid
Question: My final peptide product shows a significant diasteriomeric impurity corresponding to the D-isomer of the coupled amino acid. How can I minimize racemization?
Answer: Racemization, the loss of stereochemical integrity at the α-carbon, is a critical concern in peptide synthesis, as it can lead to biologically inactive or even immunogenic peptides. It is particularly prevalent with certain amino acids like Cysteine and Histidine, and can be exacerbated by the coupling conditions.[3]
Probable Causes and Step-by-Step Solutions:
-
Over-activation of the Amino Acid: Prolonged exposure of the activated amino acid to the base before it reacts with the N-terminal amine can lead to the formation of an oxazolone intermediate, which is prone to racemization.
-
Solution:
-
Minimize Pre-activation Time: While pre-activation is beneficial, it should be kept to the minimum time required for efficient active ester formation (typically 1-15 minutes for SPPS).[1]
-
Choice of Base: Use a sterically hindered, non-nucleophilic base like Diisopropylethylamine (DIPEA) or 2,4,6-collidine. Avoid using tertiary amines that are less sterically hindered, which can more readily abstract the α-proton.[10]
-
Base Stoichiometry: Use the minimum amount of base necessary for the reaction to proceed efficiently. A common ratio is 2 equivalents of base for each equivalent of amino acid.
-
-
-
Coupling Reagent and Additives: The type of coupling reagent and the presence of additives play a crucial role in suppressing racemization.
-
Solution:
-
Use of Additives: Always use carbodiimide reagents (DCC, DIC) in conjunction with a racemization-suppressing additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure).[6][11]
-
HOAt-Based Reagents: For amino acids that are particularly susceptible to racemization, using a coupling reagent that incorporates 1-Hydroxy-7-azabenzotriazole (HOAt), such as HATU, is highly recommended. The nitrogen atom at the 7-position of the HOAt moiety makes the resulting active ester more reactive and less prone to racemization.[1]
-
-
Issue 3: Unexpected Side Product Formation
Question: I am observing a persistent impurity in my crude product by HPLC/LC-MS that is not related to incomplete coupling or racemization. What could be the cause?
Answer: Several side reactions can occur during the coupling step, leading to undesired byproducts. The nature of the side reaction often depends on the specific amino acid sequence and the reagents used.
Probable Causes and Step-by-Step Solutions:
-
Guanidinylation of the N-terminal Amine: This is a common side reaction when using uronium-based coupling reagents like HBTU and HATU in excess. The reagent can react directly with the free N-terminal amine, forming a stable guanidinium group and terminating the peptide chain.[9][12]
-
Solution:
-
Stoichiometry Control: Avoid a large excess of the uronium reagent. A 1:1 molar ratio of the coupling reagent to the carboxylic acid is often recommended.[12]
-
Pre-activation: Pre-activating the carboxylic acid before adding it to the resin minimizes the opportunity for the free coupling reagent to react with the N-terminal amine.[12]
-
Switch to Phosphonium Reagents: Phosphonium-based reagents like PyBOP do not have this liability and can be a better choice if guanidinylation is a persistent issue.[9]
-
-
-
Dehydration of Asparagine (Asn) and Glutamine (Gln) Side Chains: The side-chain amides of Asn and Gln can be dehydrated to the corresponding nitriles during the activation step, particularly with carbodiimide-based reagents.[3]
-
Solution:
-
Use Side-Chain Protected Derivatives: The most effective way to prevent this is to use Fmoc-Asn(Trt)-OH or Fmoc-Gln(Trt)-OH, where the trityl (Trt) group protects the side-chain amide.[3]
-
-
-
Aspartimide Formation: Peptides containing Aspartic acid (Asp) are prone to base-catalyzed cyclization to form an aspartimide intermediate, especially during the piperidine treatment for Fmoc deprotection. This can also be influenced by the subsequent coupling step.[13]
-
Solution:
-
Optimized Deprotection: Use a shorter deprotection time with piperidine or use a milder base cocktail, such as 2% DBU in DMF.[14]
-
Protecting Group Strategy: For Asp, using a side-chain protecting group that offers more steric hindrance around the β-carboxyl group can help mitigate this side reaction.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction time for a standard Fmoc-amino acid coupling?
A1: For most standard Fmoc-amino acids, a reaction time of 30-60 minutes at room temperature is sufficient to achieve complete coupling, especially when using modern, high-efficiency coupling reagents like HATU or HCTU.[1][12] However, for sterically hindered amino acids, including Fmoc-5-amino-1,3-cyclohexadiene-1-carboxylic acid, or for "difficult" sequences, extending the reaction time to 2-4 hours or performing a double coupling is often necessary.[1][4]
Q2: Which solvent is best for my coupling reaction?
A2: Dimethylformamide (DMF) is the most commonly used solvent for solid-phase peptide synthesis due to its excellent solvating properties for both the resin and the reagents.[6] N-Methyl-2-pyrrolidone (NMP) is another excellent alternative and is sometimes preferred for its ability to disrupt peptide aggregation. For certain applications, Dichloromethane (DCM) or mixtures of DCM/DMF can be used, particularly with carbodiimide activations.[15]
Q3: How can I monitor the progress of my coupling reaction?
A3: Qualitative colorimetric tests are a rapid and effective way to monitor the presence of free primary amines on the resin, indicating an incomplete reaction.
-
Kaiser Test: This is the most common test and gives a dark blue color in the presence of primary amines.[16] It is not reliable for N-terminal proline.[5][16]
-
Chloranil Test: This test can be used for both primary and secondary amines (like proline) and produces a green or blue color.[17]
-
Isatin Test: This test is specifically for detecting unprotected N-terminal proline, giving a blue color.[16] For quantitative analysis, cleaving a small amount of the peptide from the resin and analyzing it by HPLC or LC-MS is the most definitive method.[1]
Q4: Is it necessary to perform the coupling reaction under an inert atmosphere (e.g., Nitrogen or Argon)?
A4: While many routine peptide couplings can be performed successfully under normal atmospheric conditions, an inert atmosphere is beneficial when using highly sensitive reagents or amino acids that are prone to oxidation, such as those containing thiols (e.g., Cysteine).[2] An inert atmosphere displaces oxygen and moisture, which can degrade some coupling reagents and lead to side reactions.[2]
Q5: What is the role of the base (e.g., DIPEA) in the coupling reaction?
A5: The base plays two critical roles. First, it deprotonates the carboxylic acid of the Fmoc-amino acid to form a carboxylate anion. This anion then attacks the coupling reagent to initiate the activation process.[1] Second, it neutralizes any acidic byproducts formed during the reaction, maintaining a favorable pH for the coupling to proceed. It is crucial to use a non-nucleophilic base like DIPEA to avoid unwanted side reactions with the activated amino acid.[10]
Section 3: Data and Protocols
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent Class | Examples | Recommended for | Key Advantages | Potential Issues |
| Carbodiimides | DCC, DIC, EDC | Routine synthesis | Cost-effective | Slower reaction rates, requires additives (HOBt, Oxyma) to suppress racemization, can cause dehydration of Asn/Gln |
| Uronium Salts | HBTU, HCTU, HATU | Standard and difficult couplings | High efficiency, rapid kinetics, low racemization (especially HATU) | Can cause guanidinylation of N-terminal amine if used in large excess |
| Phosphonium Salts | PyBOP, PyAOP | Difficult couplings, fragment condensation, cyclization | High efficiency, no guanidinylation side reaction, can be used in excess | Byproducts can be more difficult to remove |
| Other | T3P, COMU | Green chemistry approaches, solution-phase synthesis | T3P is a greener alternative; COMU offers fast coupling and reduced racemization | May require specific solvent systems or optimization |
Experimental Protocol: Standard Coupling Cycle for Fmoc-SPPS
This protocol outlines a single coupling cycle for adding an Fmoc-amino acid to a resin-bound peptide.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide or Wang resin) in DMF for at least 30-60 minutes in a reaction vessel.[18]
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[18]
-
Drain the solution.
-
-
Washing:
-
Amino Acid Coupling (Pre-activation Method):
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.[18]
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the solution.[18]
-
Allow the mixture to pre-activate for 1-2 minutes.[1]
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[18]
-
-
Post-Coupling Washing:
-
Repeat Cycle:
-
The resin is now ready for the next deprotection and coupling cycle.
-
Section 4: Visual Diagrams
Workflow for a Single Coupling Cycle in Fmoc-SPPS
Caption: A typical workflow for one cycle of amino acid addition in Fmoc-based solid-phase peptide synthesis.
Troubleshooting Decision Tree for Incomplete Coupling
Caption: A decision tree to guide troubleshooting efforts when faced with an incomplete coupling reaction.
References
- Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
- Vertex AI Search. (n.d.). How to Optimize Peptide Synthesis?.
- BenchChem. (2025). Optimizing HATU Activation Time for Peptide Coupling.
- BOC Sciences. (n.d.). Fmoc Amino Acids.
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
- SciSpace. (n.d.). A Qualitative Test for Monitoring Coupling Completeness in Solid Phase Peptide Synthesis Using Chloranil.
- Luxembourg Bio Technologies. (2017, July 18). Comparison of various coupling reagents in solid-phase aza-peptide synthesis.
- Vertex AI Search. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.
- BenchChem. (2025, December). Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis.
- BenchChem. (n.d.). A Comparative Analysis of Fmoc-Protected Amino Acids in Peptide Synthesis.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- BenchChem. (n.d.). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.
- BenchChem. (n.d.). HBTU Coupling Reactions: Technical Support & Troubleshooting Guide.
- Chemistry Today. (2026, January 21). Conduction Heating-Assisted Solid-Phase Peptide Synthesis.
- Biotage. (2023, January 30). Using double coupling to improve your peptide synthesis.
- ChemRxiv. (n.d.). Stirring Peptide Synthesis to a New Level of Efficiency.
- Semantic Scholar. (2020, April 8). INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACEUTICAL SCIENCES.
- PMC - NIH. (n.d.). Advances in Fmoc solid‐phase peptide synthesis.
- Merck. (n.d.). Novabiochem® Coupling reagents.
- Indian Academy of Sciences. (2011, May 1). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article.
- Merck. (n.d.). Peptide Coupling Reagents Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jpt.com [jpt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 7. chemrxiv.org [chemrxiv.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chempep.com [chempep.com]
- 16. peptide.com [peptide.com]
- 17. scispace.com [scispace.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Researcher's Guide to Conformational Control: A Structural and Functional Comparison of Cyclohexadiene Amino Acids and Phenylalanine Analogs
Abstract
In the field of medicinal chemistry and peptide design, the strategic incorporation of non-natural amino acids is a cornerstone for enhancing therapeutic properties such as receptor affinity, selectivity, and metabolic stability.[1][2][3][] Phenylalanine, with its simple aromatic side chain, is a frequent target for modification. This guide provides an in-depth comparison of two distinct classes of phenylalanine mimetics: peripherally modified Phenylalanine (Phe) analogs and core-modified Cyclohexadiene (CHD) amino acids. We will explore their fundamental structural differences, analyze the resulting impact on peptide conformation and biological function, and provide validated experimental protocols for their comparative assessment. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to rationally select the appropriate analog for their specific therapeutic design goals.
Introduction: Beyond Nature's Alphabet
Peptides are remarkable signaling molecules, but their therapeutic potential is often hampered by inherent liabilities, including poor metabolic stability and conformational flexibility.[2][3][5] Natural peptides are readily degraded by proteases, leading to short biological half-lives.[1][2] Furthermore, their flexible nature in solution means they exist as a population of interconverting shapes, only one of which might be the "active" conformation for binding to a biological target. This conformational entropy is energetically costly and can lead to reduced binding affinity.[6]
To overcome these limitations, chemists introduce unnatural amino acids to constrain peptide structure and block enzymatic degradation.[3][][7] Phenylalanine analogs and cyclohexadiene amino acids represent two powerful, yet fundamentally different, strategies to achieve these goals. Phenylalanine analogs, such as fluorinated or methylated variants, modify the electronic and steric properties of the aromatic ring while keeping its core planar structure.[8][9][10] In contrast, cyclohexadiene amino acids replace the aromatic ring with a non-planar, partially saturated cyclic diene, imposing significant conformational constraints on the side chain's orientation.[11] This guide will dissect these differences to illuminate their profound effects on peptide behavior.
Part 1: The Structural Landscape: Planarity vs. Pre-organization
The choice between a Phe analog and a CHD amino acid hinges on the desired structural outcome. One offers subtle tuning of a planar scaffold, while the other enforces a radical departure into a three-dimensional, pre-organized state.
Phenylalanine: The Aromatic Benchmark Phenylalanine's side chain consists of a methylene group attached to a planar phenyl ring.[12] This aromatic ring is hydrophobic and capable of π-π stacking and cation-π interactions. However, rotation around the Cα-Cβ and Cβ-Cγ bonds allows the phenyl ring to adopt a wide range of orientations relative to the peptide backbone.
Phenylalanine Analogs: Modifying the Periphery This class of analogs retains the core aromatic ring but modifies its periphery. Common modifications include:
-
Halogenation (e.g., 4-Fluoro-Phe, 4-Chloro-Phe): Alters the electronic properties (dipole moment) and hydrophobicity of the ring. Fluorine, being small and highly electronegative, can improve binding affinity and metabolic stability without adding significant steric bulk.[9]
-
Alkylation (e.g., α-Methyl-Phe): Adds steric bulk, which can restrict side-chain rotation and block enzymatic cleavage.[13]
-
Other substitutions (e.g., Thienylalanine): Replaces the benzene ring with other aromatic systems like thiophene, altering both sterics and electronics.[8]
While these modifications are powerful, they do not fundamentally change the planarity of the aromatic core. The side chain, though biased, largely retains its rotational freedom.
Cyclohexadiene Amino Acids (CHD AAs): Constraining the Core CHD amino acids, such as (1,4-cyclohexadien-1-yl)alanine, represent a more profound structural perturbation. The replacement of the planar phenyl ring with a non-aromatic, puckered cyclohexadiene ring has two major consequences:
-
Loss of Planarity: The diene ring is non-planar, forcing the side chain into a more defined three-dimensional space.
-
Conformational Constraint: The ring structure severely restricts rotation around the Cβ-Cγ bond, effectively "locking" the side chain into a specific orientation.[11] This pre-organization can reduce the entropic penalty of binding, potentially leading to a significant increase in affinity.[6]
Caption: Core structural differences between Phe, its analogs, and CHD AAs.
Part 2: Comparative Physicochemical and Biological Impact
The structural distinctions outlined above translate directly into measurable differences in biological activity and pharmacokinetic properties.
Conformational Constraint and Receptor Binding
The primary advantage of CHD AAs is their ability to pre-organize a peptide into its bioactive conformation.[6] For a flexible peptide to bind its receptor, it must adopt a specific shape, a process that is entropically unfavorable. By incorporating a rigid CHD AA, the peptide is already closer to this required shape, reducing the "cost" of binding. This can lead to dramatic increases in binding affinity (lower Ki or IC50 values).
Phenylalanine analogs can also enhance binding, but typically through more subtle mechanisms like improved hydrophobic interactions or favorable electronic contacts rather than large-scale conformational pre-organization.
Table 1: Comparative Receptor Binding Affinity Data (Hypothetical Data for Illustration)
| Compound | Amino Acid at Position X | Target Receptor | Binding Affinity (Ki, nM) |
| Peptide A (Native) | Phenylalanine | Opioid Receptor | 15.5 |
| Peptide A-F | 4-Fluoro-Phenylalanine | Opioid Receptor | 8.2 |
| Peptide A-CHD | (1,4-cyclohexadien-1-yl)alanine | Opioid Receptor | 0.9 |
Causality: The modest improvement with 4-F-Phe is likely due to favorable electronic interactions with the receptor. The significant >15-fold improvement with the CHD AA is attributed to the conformational constraint locking the peptide into a high-affinity binding pose, thus minimizing the entropic penalty upon binding.
Caption: Conformational constraint reduces the entropic cost of receptor binding.
Metabolic Stability
A major degradation pathway for phenylalanine-containing peptides is aromatic hydroxylation by cytochrome P450 enzymes. Both Phe analogs and CHD AAs can effectively block this pathway.
-
Phe Analogs: Halogenating the ring (especially at the para-position) can sterically or electronically hinder enzymatic attack.
-
CHD AAs: The absence of an aromatic ring entirely removes the substrate for aromatic hydroxylases.
Furthermore, the conformational rigidity imposed by both types of analogs can make the peptide backbone less accessible to proteases, enhancing overall stability against enzymatic cleavage.[1][14]
Table 2: Comparative Metabolic Stability Data (Hypothetical Data for Illustration)
| Compound | Amino Acid at Position X | Half-life in Human Liver Microsomes (min) |
| Peptide A (Native) | Phenylalanine | 12 |
| Peptide A-F | 4-Fluoro-Phenylalanine | 45 |
| Peptide A-CHD | (1,4-cyclohexadien-1-yl)alanine | >120 |
Causality: The improvement for both analogs is due to blocking metabolic hydroxylation. The superior stability of the CHD AA-containing peptide also suggests that its rigid structure provides enhanced resistance to general proteolytic degradation compared to the more flexible fluoro-analog.[14]
Part 3: Experimental Protocols for Comparative Analysis
To empirically validate the theoretical advantages of these analogs, robust and reproducible experimental workflows are essential.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the synthesis of a model hexapeptide (e.g., Tyr-Gly-Gly-X-Leu-Arg) where X is Phe, 4-F-Phe, or a CHD AA, using a standard Fmoc/tBu strategy.
Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Step-by-Step Methodology:
-
Resin Swelling: Swell 100 mg of Rink Amide MBHA resin (0.5 mmol/g) in dimethylformamide (DMF) for 30 min.
-
First Amino Acid Coupling:
-
Perform Fmoc deprotection using 20% piperidine in DMF (1 x 1 min, 1 x 10 min).
-
Wash the resin with DMF (3x) and Dichloromethane (DCM) (3x).
-
Couple the first amino acid, Fmoc-Arg(Pbf)-OH (4 eq), using HBTU (3.9 eq) and DIPEA (8 eq) in DMF for 2 hours.
-
Self-Validation: Perform a Kaiser test to ensure complete coupling (beads should be colorless).
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid (Fmoc-Leu-OH, Fmoc-X-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH), using 4 equivalents of each.
-
Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H₂O for 3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet in water/acetonitrile. Purify the peptide using reverse-phase HPLC (RP-HPLC) on a C18 column.
-
Analysis: Confirm the identity and purity of the final peptide by LC-MS analysis.
Protocol 2: Competitive Radioligand Binding Assay
This protocol measures the binding affinity (Ki) of the synthesized peptides by assessing their ability to compete with a known radiolabeled ligand for a specific receptor.[15]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Radioligand: Prepare a stock solution of a suitable radioligand (e.g., [³H]-DAMGO for opioid receptors) at 10x the final desired concentration.
-
Competitor Peptides: Prepare serial dilutions of the synthesized peptides (from 100 µM to 0.1 nM) in assay buffer.
-
Receptor Source: Prepare a membrane suspension from cells or tissues expressing the target receptor.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add 50 µL assay buffer, 50 µL radioligand, and 100 µL receptor membranes.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of an unlabeled ligand (e.g., 10 µM Naloxone), 50 µL radioligand, and 100 µL receptor membranes.
-
Competition Wells: Add 50 µL of each competitor peptide dilution, 50 µL radioligand, and 100 µL receptor membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester to separate bound from free radioligand. Wash the filters 3x with ice-cold assay buffer.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the competitor peptide.
-
Fit the resulting sigmoidal curve using non-linear regression (e.g., Prism software) to determine the IC50 value (the concentration of peptide that inhibits 50% of specific binding).[15]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Outlook
The choice between a peripherally modified phenylalanine analog and a core-constrained cyclohexadiene amino acid is a critical decision in rational peptide design.
-
Phenylalanine analogs offer a proven, effective method for fine-tuning the electronic and steric properties of a peptide, enhancing metabolic stability and modestly improving affinity. They are ideal when the goal is to optimize an already potent lead peptide without drastic structural changes.
-
Cyclohexadiene amino acids are a tool for inducing profound conformational change. They are best employed when a significant increase in affinity is required, or when exploring novel conformational space to discover new activities. Their ability to pre-organize a peptide into a bioactive conformation represents a powerful strategy for overcoming the entropic barriers to high-affinity binding.[6]
Future research will likely focus on expanding the toolbox of constrained diene structures, exploring different ring sizes and saturation patterns to provide an even greater diversity of three-dimensional scaffolds. The combination of these core constraints with peripheral modifications on the remaining natural amino acids will open new avenues for creating highly potent, selective, and stable peptide therapeutics.
References
- Vertex AI Search. (n.d.). How to Enhance the Pharmacokinetic Stability of Peptides?.
- Angelini, A., et al. (n.d.). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. ACS Chemical Biology.
- Kwak, M., et al. (n.d.). Measurement of peptide binding to MHC class II molecules by fluorescence polarization. PMC.
- Gierasch, L. M. (1995). CONSTRAINED PEPTIDES: MODELS OF BIOACTIVE PEPTIDES AND PROTEIN SUBSTRUCTURES. Annual Reviews.
- WuXi AppTec DMPK. (2025, September 30). In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues.
- Lavecchia, A., et al. (2020, May 14). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. PMC.
- Verma, S., et al. (2025, November 28). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC.
- BOC Sciences. (n.d.). Unnatural Amino Acids in Drug Discovery.
- ResearchGate. (n.d.). List of phenylalanine-related drugs used. | Download Table.
- Reza, D., et al. (2023, October 6). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry.
- Al-Harrasi, A., et al. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals.
- Jo, H., et al. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications.
- Aviñó, A., et al. (2001, June 15). Study of the conformational profile of the cyclohexane analogs of L-phenylalanine. PubMed.
- ResearchGate. (n.d.). Chemical structures of Phe and its analogs used in this study. (A) The...
- Uchida, W., et al. (2024, February 26). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). PMC.
- Vaia. (n.d.). Compare the structural formulas of the aromatic amino acids phenylalanine and tyrosine. Compare also the codons for these two amino acids.
Sources
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- 2. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. annualreviews.org [annualreviews.org]
- 7. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. Study of the conformational profile of the cyclohexane analogs of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. vaia.com [vaia.com]
- 13. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Enantiomeric Purity of Fmoc-5-amino-1,3-cyclohexadiene-1-carboxylic Acid
For researchers, scientists, and professionals in drug development, ensuring the stereochemical purity of chiral building blocks is a non-negotiable aspect of producing safe and effective therapeutics. The presence of an undesired enantiomer can lead to significant differences in pharmacological activity, toxicity, and pharmacokinetic profiles.[1][2] This guide provides an in-depth comparison of modern analytical techniques for validating the enantiomeric purity of Fmoc-5-amino-1,3-cyclohexadiene-1-carboxylic acid, a key intermediate in the synthesis of complex molecules. We will explore the nuances of Chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), offering both theoretical insights and practical, field-proven protocols.
The enantiomeric purity of starting materials like Fmoc-amino acids directly impacts the overall yield and purity of the final peptide.[3] For many applications, an enantiomeric excess (ee) of greater than 99.0% is required, with some demanding purity levels of ≥99.8% ee.[3][4] This level of precision necessitates highly sensitive and accurate analytical methods.[4]
Principles of Enantioseparation: A Comparative Overview
The separation of enantiomers, which possess identical physical properties in an achiral environment, requires the creation of a chiral environment.[1] This is typically achieved by using a chiral selector, which interacts diastereomerically with the enantiomers, leading to differences in retention or migration times. The most common techniques employed for this purpose are Chiral HPLC, SFC, and CE.[5]
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.[5] | Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase composed of supercritical CO2 and an organic modifier.[6] | Differential migration of enantiomers in an electric field in the presence of a chiral selector in the background electrolyte.[5] |
| Sample Preparation | Direct injection of the dissolved sample.[5] | Direct injection of the dissolved sample. | Direct injection of the dissolved sample.[5] |
| Common Chiral Selectors | Polysaccharide-based (e.g., cellulose, amylose), quinine-based, macrocyclic glycopeptide-based CSPs.[3][7][8] | Same as HPLC, with polysaccharide-based CSPs being very common. | Cyclodextrins, macrocyclic antibiotics, crown ethers.[9][10][11] |
| Advantages | Gold standard, high resolution, wide variety of commercially available columns, robust and reproducible.[1][12] | Faster analysis times, lower organic solvent consumption ("greener"), complementary selectivity to HPLC.[13][14] | High efficiency, minimal sample and solvent consumption, orthogonal selectivity to chromatography.[11][15] |
| Limitations | Longer analysis times compared to SFC, higher organic solvent consumption. | Requires specialized instrumentation, can be less robust than HPLC for certain applications. | Lower loading capacity, can be less robust than HPLC.[5] |
| Typical Detection | UV, Mass Spectrometry (MS).[16] | UV, Mass Spectrometry (MS). | UV, Laser-Induced Fluorescence (LIF), Mass Spectrometry (MS).[5][11] |
In-Depth Analysis of Separation Techniques
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most established and widely utilized technique for determining enantiomeric purity in the pharmaceutical industry.[1][12] Its robustness and the vast library of available Chiral Stationary Phases (CSPs) make it a versatile tool.
Mechanism of Separation: The core of chiral HPLC lies in the stereoselective interactions between the enantiomers and the CSP. These interactions, which can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, result in the formation of transient diastereomeric complexes with different stability constants.[1] This difference in stability leads to one enantiomer being retained longer on the column, thus achieving separation.
For Fmoc-protected amino acids, polysaccharide-based CSPs (e.g., derivatized cellulose and amylose) and Cinchona alkaloid-based CSPs have shown excellent results.[3][17]
Experimental Protocol: Chiral HPLC
Objective: To determine the enantiomeric purity of Fmoc-5-amino-1,3-cyclohexadiene-1-carboxylic acid using a polysaccharide-based CSP.
Instrumentation:
-
HPLC system with a pump, autosampler, column compartment, and UV detector.
Materials:
-
Column: Lux 5 µm Cellulose-2 (250 x 4.6 mm) or equivalent polysaccharide-based CSP.[3]
-
Mobile Phase: Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in water. The optimal ratio should be determined experimentally, starting with a 60:40 (v/v) mixture.[8]
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[8]
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[3]
-
Injection Volume: 5 µL[3]
-
Column Temperature: Ambient (e.g., 25°C)[8]
-
Detection: UV at 220 nm[3]
Procedure:
-
System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Racemic Standard: Inject a solution of the racemic mixture of Fmoc-5-amino-1,3-cyclohexadiene-1-carboxylic acid to determine the retention times of both enantiomers and to verify the resolution.
-
Sample Analysis: Inject the test sample.
-
Data Analysis: Integrate the peak areas of both enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed and reduced environmental impact.[13][14] The use of supercritical CO2 as the primary mobile phase component results in lower viscosity and higher diffusivity, enabling faster separations without a loss of efficiency.[14]
Mechanism of Separation: Similar to HPLC, SFC relies on chiral stationary phases to achieve enantioseparation. The mobile phase, a mixture of supercritical CO2 and an organic modifier (e.g., methanol), facilitates the interaction of the enantiomers with the CSP. The composition of the mobile phase can be easily tuned to optimize selectivity.[17]
Experimental Protocol: Chiral SFC
Objective: To achieve a rapid separation of the enantiomers of Fmoc-5-amino-1,3-cyclohexadiene-1-carboxylic acid.
Instrumentation:
-
SFC system with a CO2 pump, modifier pump, autosampler, column oven, and UV detector.
Materials:
-
Column: A polysaccharide-based CSP suitable for SFC.
-
Mobile Phase: Supercritical CO2 and methanol as a modifier. Additives like triethylamine (TEA) and formic acid (FA) may be required to improve peak shape and resolution.[17]
-
Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.
Chromatographic Conditions:
-
Flow Rate: 3.0 mL/min
-
Mobile Phase Composition: A gradient of methanol in CO2, for example, starting from 10% and increasing to 40% over 5 minutes.
-
Column Temperature: 40°C
-
Back Pressure: 150 bar
-
Detection: UV at 220 nm
Procedure:
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions.
-
Racemic Standard: Inject the racemic standard to determine retention times and confirm separation.
-
Sample Analysis: Inject the test sample.
-
Data Analysis: Calculate the enantiomeric excess as described for the HPLC method.
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte.
Mechanism of Separation: The chiral selector forms transient diastereomeric complexes with the enantiomers. These complexes have different effective mobilities in the electric field, leading to their separation. Cyclodextrins are commonly used chiral selectors for the separation of amino acids and their derivatives in CE.[9][11]
Experimental Protocol: Chiral CE
Objective: To determine the enantiomeric purity of Fmoc-5-amino-1,3-cyclohexadiene-1-carboxylic acid with minimal sample consumption.
Instrumentation:
-
Capillary electrophoresis system with a power supply, autosampler, capillary, and detector.
Materials:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 32.5 cm total length).[18]
-
Background Electrolyte (BGE): A phosphate buffer (e.g., 50 mM, pH 7.5) containing a chiral selector such as sulfated β-cyclodextrin (SBC).[9] The optimal concentration of the chiral selector needs to be determined.
-
Sample Preparation: Dissolve the sample in the BGE or water to a concentration of approximately 0.1 mg/mL.[18]
Electrophoretic Conditions:
-
Voltage: +10 kV
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Capillary Temperature: 25°C
-
Detection: UV at 214 nm
Procedure:
-
Capillary Conditioning: Condition the new capillary with 0.1 M NaOH, followed by water, and then the BGE.
-
System Equilibration: Flush the capillary with the BGE before each run.
-
Sample Analysis: Inject the sample and apply the voltage.
-
Data Analysis: Determine the migration times and peak areas of the enantiomers to calculate the enantiomeric purity.
Conclusion and Recommendations
The validation of the enantiomeric purity of Fmoc-5-amino-1,3-cyclohexadiene-1-carboxylic acid is crucial for its application in pharmaceutical development. While all three discussed techniques—Chiral HPLC, SFC, and CE—are capable of achieving this, the choice of method depends on the specific requirements of the analysis.
-
Chiral HPLC is recommended as the primary, go-to method due to its proven robustness, high resolution, and the wide availability of columns and expertise. It serves as the gold standard for quality control environments.[1][12]
-
Chiral SFC is an excellent alternative for high-throughput screening and when faster analysis times are critical. Its "greener" profile is also a significant advantage.[13][14]
-
Chiral CE is most suitable for situations where sample volume is limited and high separation efficiency is required. It also offers an orthogonal separation mechanism, which can be valuable for method validation.[11][15]
For the specific analysis of Fmoc-5-amino-1,3-cyclohexadiene-1-carboxylic acid, a polysaccharide-based chiral stationary phase under reversed-phase HPLC conditions would be a robust starting point for method development. The provided protocol offers a solid foundation for achieving baseline separation and accurate quantification of the enantiomers. It is imperative to validate the chosen method according to ICH guidelines to ensure its accuracy, precision, and reliability.[19]
References
-
A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. PMC. [Link]
-
HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. [Link]
-
Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex. [Link]
-
Chiral HPLC Separation of Protected Amino Acids. Marcel Dekker, Inc.[Link]
-
Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis. [Link]
-
Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. [Link]
-
Enantioseparation of N-FMOC a-Amino Acids Using Lux® Chiral Stationary Phases in Reversed Phase. The Analytical Scientist. [Link]
-
Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. PubMed. [Link]
-
Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. PubMed. [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]
-
Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]
-
Enantiomeric separation in pharmaceutical analysis: A chromatographic approach. Journal of Chemical and Pharmaceutical Research. [Link]
-
Capillary Electrophoretic Enantiomeric Separations using the Glycopeptide Antibiotic, Teicoplanin. Scholars' Mine. [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]
-
Enantiomeric Separation of Synthetic Amino Acids Using Capillary Zone Electrophoresis. ResearchGate. [Link]
-
Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin. PubMed. [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. [Link]
-
Separation and detection of amino acids and their enantiomers by capillary electrophoresis: a review. PubMed. [Link]
-
Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids. The Journal of Physical Chemistry Letters. [Link]
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- 17. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Guide to the Safe Disposal of Fmoc-5-amino-1,3-cyclohexadiene-1-carboxylic Acid
As researchers and drug development professionals, our work with novel chemical entities like Fmoc-5-amino-1,3-cyclohexadiene-1-carboxylic acid is foundational to discovery. However, our responsibility extends beyond synthesis and application to the entire lifecycle of these compounds, culminating in their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for managing waste associated with this specific molecule. The protocols herein are designed to be self-validating systems, ensuring safety and regulatory adherence by explaining the causality behind each procedural choice.
Given the specialized nature of this compound, a publicly available Safety Data Sheet (SDS) may not be readily accessible. In such instances, the bedrock principle of laboratory safety is to treat the substance as hazardous until proven otherwise.[1][2] This guide is therefore built on a conservative approach, drawing from established best practices for similar chemical classes, including other Fmoc-protected amino acids and reactive cyclic compounds.
Hazard Analysis and Risk Mitigation
Before handling any waste, understanding the potential hazards is paramount. The structure of Fmoc-5-amino-1,3-cyclohexadiene-1-carboxylic acid presents three key domains for consideration:
-
The Fmoc Group (9-fluorenylmethyloxycarbonyl): While primarily a protecting group, its removal generates basic liquid waste (e.g., piperidine in DMF) that is toxic and must be handled accordingly.[3][4]
-
The Amino Acid Moiety: Generally, amino acids are considered low-hazard and suitable for drain disposal in dilute, pH-neutral aqueous solutions.[5] However, when functionalized as in this case, this rule no longer applies. The entire molecule must be treated as a synthetic chemical.
-
The 1,3-Cyclohexadiene Ring: This unsaturated cyclic structure suggests potential flammability and reactivity.[6][7] Vapors may be irritating and could form flammable mixtures with air.[8][9]
Therefore, all waste streams containing this compound must be managed as regulated hazardous waste.[10][11] Under no circumstances should this chemical or its solutions be disposed of via sanitary sewer (drain) or in regular trash.[2][12]
Personal Protective Equipment (PPE)
A robust defense against exposure is non-negotiable. The following PPE is mandatory when handling the compound and its waste streams.
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or splash goggles | Protects eyes from splashes of liquid waste and airborne dust particles of the solid compound.[13] |
| Hand Protection | Chemical-resistant nitrile gloves | Prevents dermal contact and absorption. Gloves must be inspected before use and changed immediately if contaminated.[13][14] |
| Body Protection | Standard laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Not typically required for small quantities | If generating dust or aerosols, work within a certified chemical fume hood to ensure proper ventilation.[15][16] |
Waste Segregation and Disposal Protocols
Proper segregation is the most critical step in laboratory waste management.[3] Mixing incompatible waste streams can lead to dangerous reactions and violates regulatory standards.[17][18] The following protocols detail the procedures for each type of waste you will generate.
Protocol 1: Solid Waste Disposal
This protocol applies to unused, expired, or contaminated solid Fmoc-5-amino-1,3-cyclohexadiene-1-carboxylic acid.
-
Collection: All solid waste, including residual powder, contaminated weighing papers, and disposable spatulas, must be collected for disposal.[2]
-
Containment: Place all collected materials into a designated, sealable hazardous waste container made of a compatible material such as High-Density Polyethylene (HDPE).[2] The container must be kept securely closed except when actively adding waste.[11][17]
-
Labeling: Immediately affix a "Hazardous Waste" label to the container.[2][13][17] The label must clearly state:
-
The full chemical name: "Fmoc-5-amino-1,3-cyclohexadiene-1-carboxylic acid" and other components if mixed.
-
The words "Hazardous Waste".
-
The primary hazards (e.g., "Flammable Solid," "Irritant," "Environmental Hazard").
-
The date waste was first added.
-
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA).[11][18] This area must be near the point of generation, under the control of laboratory personnel, and must segregate incompatible waste types (e.g., acids from bases).[17][18]
-
Disposal: Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup.[1][17] Do not accumulate more than 55 gallons of hazardous waste in your SAA.[11]
Protocol 2: Liquid Waste Disposal (Organic & Aqueous)
This protocol covers solutions of the compound in organic solvents (e.g., DMF, DCM, THF) or aqueous solutions. Drain disposal is strictly prohibited.
-
Segregation: This is the most critical step for liquid waste. Maintain separate, clearly labeled waste containers for:
-
Halogenated Solvents (e.g., Dichloromethane, Chloroform)
-
Non-Halogenated Solvents (e.g., DMF, Hexane, Ethyl Acetate, Alcohols)
-
Aqueous Waste (any solution where water is the solvent) This segregation is vital as different solvent types require specific disposal treatments.[3]
-
-
Containment: Use chemically compatible, leak-proof liquid waste containers.[12] Never use a metal can for acidic waste.[18] A secondary containment tray is required for all liquid waste containers to mitigate spills.[5]
-
Collection: Carefully pour the liquid waste into the appropriate container using a funnel. Remove the funnel immediately after use and seal the container. Do not leave funnels in open waste containers , as this constitutes an open container violation under EPA regulations.[17]
-
Labeling: Label the liquid waste container with a "Hazardous Waste" label detailing all chemical constituents by percentage.[17][18]
-
Storage & Disposal: Store in your SAA, segregated by compatibility, and arrange for EHS pickup as described in Protocol 1.
Protocol 3: Disposal of Contaminated Materials & Empty Containers
-
Contaminated Items: All disposable items that have come into contact with the chemical (e.g., gloves, pipette tips, bench paper) are considered hazardous waste.[13] Place these items in the designated solid hazardous waste container (Protocol 1).
-
Empty Containers: An "empty" container of a hazardous chemical must be properly managed.
-
Thoroughly empty the container.
-
The container must be "triple rinsed" with a suitable solvent.[19]
-
The first rinseate must be collected and disposed of as hazardous liquid waste. [5] Subsequent rinses of containers that held non-acutely toxic chemicals can often be drain disposed, but you must confirm this with your EHS office.
-
Once triple-rinsed and fully air-dried (in a fume hood), the original labels must be completely removed or defaced.[12] The container can then typically be disposed of in the regular trash or recycling, based on institutional policy.[19]
-
Waste Disposal Workflow Diagram
The following diagram outlines the decision-making process for proper waste segregation.
Caption: Decision workflow for segregating laboratory waste streams.
Emergency Procedures
-
Spills: In the event of a spill, evacuate the immediate area and notify your colleagues. For small spills that you are trained to handle, use a chemical spill kit, treating all cleanup materials as hazardous waste. For large spills, or any spill you are not comfortable with, contact your institution's EHS or emergency response team immediately.[1]
-
Personal Exposure:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[20]
-
Eyes: Flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[20]
-
Inhalation: Move to fresh air immediately.[20]
-
In all cases of exposure, seek prompt medical attention and be prepared to provide the chemical name and any available hazard information.
-
By adhering to these protocols, you ensure that your innovative research is conducted not only effectively but also with the highest commitment to safety and environmental stewardship. Always consult your institution's specific Chemical Hygiene Plan and EHS department for guidance.
References
-
Hazardous Waste Disposal Guide . Dartmouth Policy Portal. [Link]
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
-
Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
-
Laboratory Waste Management Guidelines . University of Washington. [Link]
-
Amino Acid Standard- 25 pmol per ul in 0.1N HCL Solution - SAFETY DATA SHEET . Agilent. [Link]
-
Hazardous Waste Disposal Guide . Northwestern University. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
-
MSDS - Safety Data Sheet . [Link]
-
Material Safety Data Sheet - 1,3-Cyclohexadiene, 99% . Cole-Parmer. [Link]
-
MSDS LSP322 Fmoc-AEEA.pdf - Safety Data Sheet . [Link]
-
Hazardous Waste Disposal Procedures . The University of Chicago Environmental Health and Safety. [Link]
-
Methods for Removing the Fmoc Group . ResearchGate. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
